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  • Product: 5-Methoxyl-8-bromo-2-tetralone
  • CAS: 361432-52-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methoxyl-8-bromo-2-tetralone: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxyl-8-bromo-2-tetralone, a substituted tetralone derivative, is a key chemical intermediate with significant potential in the field of m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyl-8-bromo-2-tetralone, a substituted tetralone derivative, is a key chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its unique structural features, comprising a tetralone core with methoxy and bromo substitutions, make it a valuable precursor for the synthesis of a range of complex molecules. This guide provides a comprehensive overview of its chemical structure, physical properties, a plausible synthetic route, and its emerging importance in pharmaceutical research. While it is recognized as a crucial building block, detailed experimental data for this specific compound remains relatively scarce in publicly available literature, underscoring the need for further investigation and characterization.

Chemical Structure and Properties

The fundamental characteristics of 5-methoxyl-8-bromo-2-tetralone are summarized below, providing a foundational understanding of this compound.

Table 1: Core Physical and Chemical Identifiers [1][2]

IdentifierValue
IUPAC Name 8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one
Synonyms 5-Methoxyl-8-bromo-3,4-dihydro-1H-naphthalen-2-one
CAS Number 361432-52-2
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Canonical SMILES COC1=C2CCC(=O)CC2=C(C=C1)Br

Table 2: Computed Physical Properties [2]

PropertyValue
XLogP3 2.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Complexity 229

The structure of 5-methoxyl-8-bromo-2-tetralone is depicted below, illustrating the arrangement of its constituent atoms.

Caption: Chemical structure of 5-methoxyl-8-bromo-2-tetralone.

Plausible Synthetic Pathway

G cluster_0 Step 1: Synthesis of 5-methoxy-2-tetralone (Precursor) cluster_1 Step 2: Bromination A 1,6-Dimethoxynaphthalene B Birch Reduction A->B Na, EtOH, NH3 C Hydrolysis B->C D 5-methoxy-2-tetralone C->D E 5-methoxy-2-tetralone F Electrophilic Bromination E->F Br2 or NBS, Solvent G 5-methoxyl-8-bromo-2-tetralone F->G

Caption: Proposed synthetic workflow for 5-methoxyl-8-bromo-2-tetralone.

Step 1: Synthesis of the Precursor, 5-methoxy-2-tetralone

The synthesis of the precursor, 5-methoxy-2-tetralone, is a critical first step. A documented method involves the Birch reduction of 1,6-dimethoxynaphthalene.[3]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,6-dimethoxynaphthalene in a mixture of anhydrous ethanol and liquid ammonia.

  • Reduction: Gradually add metallic sodium to the solution while maintaining a controlled temperature, typically between 15-35°C. The reaction is monitored until completion, which can take an extended period.

  • Workup and Hydrolysis: After the reduction is complete, the reaction mixture is worked up, and the resulting intermediate is hydrolyzed, typically using a dilute acid, to yield 5-methoxy-2-tetralone.

  • Purification: The crude product is then purified using standard techniques such as distillation or chromatography.

Step 2: Electrophilic Bromination of 5-methoxy-2-tetralone (Proposed)

The introduction of the bromine atom at the 8-position is anticipated to proceed via an electrophilic aromatic substitution reaction. The methoxy group at the 5-position is an activating group and directs ortho- and para- to itself. The 8-position is sterically hindered, but the electronic effects of the methoxy group and the carbonyl group would influence the regioselectivity of the bromination.

Proposed Experimental Protocol:

  • Reaction Setup: Dissolve 5-methoxy-2-tetralone in a suitable inert solvent (e.g., acetic acid, dichloromethane, or carbon tetrachloride).

  • Brominating Agent: Slowly add a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to the solution at a controlled temperature. The use of a catalyst, such as iron(III) bromide (FeBr₃), may be necessary to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched, for instance, with a solution of sodium thiosulfate to remove any excess bromine. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude 5-methoxyl-8-bromo-2-tetralone is purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Analysis (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

TypePredicted Chemical Shifts (ppm)
¹H NMR Aromatic protons, methoxy protons (singlet), and aliphatic protons of the tetralone ring system.
¹³C NMR Aromatic carbons, carbonyl carbon, methoxy carbon, and aliphatic carbons.

General Protocol for Acquiring NMR Spectra:

  • Sample Preparation: Dissolve a small quantity of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Applications in Drug Development

5-Methoxyl-8-bromo-2-tetralone serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its precursor, 5-methoxy-2-tetralone, is a known intermediate in the synthesis of drugs for Parkinson's disease, highlighting the potential of this class of compounds in neuropharmacology.[3][4] The bromo- and methoxy-substituents on the tetralone scaffold provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular architectures in drug discovery programs.

Safety and Handling

Specific safety and handling data for 5-methoxyl-8-bromo-2-tetralone is not available. Therefore, it is prudent to handle this compound with the same precautions as its non-brominated analog, 5-methoxy-2-tetralone, and other similar halogenated aromatic compounds.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

5-Methoxyl-8-bromo-2-tetralone is a chemical compound with significant, yet underexplored, potential in synthetic and medicinal chemistry. While its fundamental properties are identifiable, a comprehensive experimental characterization is still needed. The proposed synthetic pathway offers a logical approach for its preparation, which would enable further investigation into its reactivity and utility as a building block for novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the importance of versatile intermediates like 5-methoxyl-8-bromo-2-tetralone is likely to increase, making it a subject of considerable interest for future research and development.

References

  • Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • PubChem. 5-Methoxyl-8-bromo-2-tetralone. Available from: [Link]

  • ResearchGate. (PDF) Polybrominated methoxy- and hydroxynaphthalenes. Available from: [Link]

  • Eureka by PatSnap. Synthesis method of 5-methoxy-2-tetralone. Available from: [Link]

Sources

Exploratory

synthesis pathways and mechanisms for 8-bromo-5-methoxy-2-tetralone

An In-depth Technical Guide to the Synthesis of 8-bromo-5-methoxy-2-tetralone Introduction The tetralone scaffold is a privileged bicyclic structure that serves as a cornerstone in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 8-bromo-5-methoxy-2-tetralone

Introduction

The tetralone scaffold is a privileged bicyclic structure that serves as a cornerstone in medicinal chemistry and drug development. Its rigid framework is a key component in a multitude of biologically active molecules and natural products, including the well-known antidepressant Sertraline.[1][2] Among the various substituted tetralones, 8-bromo-5-methoxy-2-tetralone (CAS No. 361432-52-2) is a highly functionalized intermediate offering multiple reaction sites for the synthesis of complex molecular architectures.[3][4] The presence of a methoxy group, a bromine atom, and a ketone provides a versatile platform for further derivatization, making it a valuable building block for professionals in drug discovery. The methoxy group, in particular, is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and ADME parameters.[5]

This technical guide provides a comprehensive overview of the most logical and field-proven synthetic pathways to 8-bromo-5-methoxy-2-tetralone. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and explain the causality behind critical experimental choices, ensuring a reproducible and scalable synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 8-bromo-5-methoxy-2-tetralone suggests two primary pathways. The most direct approach involves a late-stage regioselective bromination of a pre-formed tetralone core. Alternatively, one could construct the tetralone ring from a pre-functionalized aromatic precursor.

G target 8-bromo-5-methoxy-2-tetralone precursor1 5-methoxy-2-tetralone target->precursor1 Electrophilic Bromination precursor3 2-bromo-5-methoxyphenylacetyl chloride + Ethylene target->precursor3 Friedel-Crafts Acylation-Cycloalkylation precursor2 3-methoxyphenylacetic acid + Ethylene precursor1->precursor2 Friedel-Crafts Acylation-Cycloalkylation

Caption: Retrosynthetic analysis of 8-bromo-5-methoxy-2-tetralone.

Pathway 1, which proceeds via the bromination of 5-methoxy-2-tetralone, is the preferred route. The synthesis of 5-methoxy-2-tetralone is well-documented, and the electron-donating methoxy group provides reliable control over the regioselectivity of the subsequent electrophilic bromination.[6][7]

Preferred Synthetic Pathway: Synthesis and Subsequent Bromination of 5-Methoxy-2-tetralone

This pathway is divided into two major stages: the initial construction of the 5-methoxy-2-tetralone core, followed by its selective bromination at the C-8 position.

Stage 1: Synthesis of 5-Methoxy-2-tetralone

The synthesis of 2-tetralones via a one-pot acylation-cycloalkylation process is an efficient and clean alternative to classic multi-step Friedel-Crafts procedures.[8] This method utilizes a phenylacetic acid derivative and an alkene (ethylene) to construct the tetralone ring system.

Mechanism of Friedel-Crafts Acylation-Cycloalkylation:

The reaction is initiated by the conversion of 3-methoxyphenylacetic acid into its more reactive acid chloride derivative using thionyl chloride or oxalyl chloride.[6][9] In the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃), the acid chloride reacts with ethylene. This is not a simple acylation of the alkene; rather, it proceeds through a complex mechanism where the phenylacetyl chloride adds across the ethylene double bond, followed by an intramolecular Friedel-Crafts alkylation of the electron-rich aromatic ring to form the six-membered saturated ring.[8][9]

G cluster_0 Mechanism of 5-Methoxy-2-tetralone Synthesis r1 3-Methoxyphenylacetyl chloride int1 [Intermediate Complex] r1->int1 r2 Ethylene r2->int1 cat AlCl₃ cat->int1 Catalyst p1 5-Methoxy-2-tetralone int1->p1 Intramolecular Friedel-Crafts Alkylation hcl HCl int1->hcl

Caption: Simplified mechanism for the formation of 5-methoxy-2-tetralone.

Experimental Protocol: Synthesis of 5-Methoxy-2-tetralone

This protocol is adapted from established procedures for synthesizing substituted 2-tetralones.[6][7][8]

  • Preparation of 3-Methoxyphenylacetyl Chloride:

    • To a round-bottom flask charged with 3-methoxyphenylacetic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-3 hours until gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude 3-methoxyphenylacetyl chloride, which can be used in the next step without further purification.

  • Acylation-Cycloalkylation:

    • Suspend aluminum trichloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM) in a flask equipped for gas inlet and cooled to -10 °C.

    • Slowly add a solution of the crude 3-methoxyphenylacetyl chloride in DCM to the AlCl₃ suspension.

    • Bubble ethylene gas vigorously through the reaction mixture for 2-4 hours while maintaining the temperature between -5 and 0 °C.[9]

    • Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation to afford 5-methoxy-2-tetralone.[1]

Stage 2: Regioselective Bromination of 5-Methoxy-2-tetralone

The second stage involves the electrophilic aromatic substitution of the synthesized 5-methoxy-2-tetralone. The methoxy group at C-5 is a strong activating, ortho-, para-directing group. The para-position (C-7) is sterically accessible. The ortho-position (C-6) is also available. However, the other ortho-position (C-4) is part of the fused ring junction. The C-8 position, while adjacent to the ring fusion, is activated by the methoxy group. Literature on the bromination of similar 8-substituted quinolines shows that the 5-position is highly favored.[10][11][12] In our substrate, the C-5 methoxy group will strongly direct the incoming electrophile (Br+) to the C-8 position due to electronic activation.

Mechanism of Electrophilic Bromination:

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. Bromine is polarized by a Lewis acid (if used) or reacts directly with the highly activated aromatic ring. The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes the proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the final product.

G cluster_1 Mechanism of Regioselective Bromination sm 5-Methoxy-2-tetralone sigma Sigma Complex (Resonance Stabilized) sm->sigma π-bond attack br2 Br₂ br2->sigma product 8-bromo-5-methoxy-2-tetralone sigma->product -H⁺ hbr HBr sigma->hbr

Caption: Mechanism of electrophilic bromination at the C-8 position.

Experimental Protocol: Synthesis of 8-bromo-5-methoxy-2-tetralone

This protocol is based on general procedures for the bromination of activated aromatic rings.[10][13]

  • Bromination Reaction:

    • Dissolve 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a solution of bromine (1.05 eq) in the same solvent.

    • Add the bromine solution dropwise to the tetralone solution with vigorous stirring over 15-30 minutes.

    • Stir the reaction mixture at room temperature for several hours (monitor by TLC until starting material is consumed).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography to yield pure 8-bromo-5-methoxy-2-tetralone.

Data Summary

The following table summarizes key chemical properties and expected yields for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Yield
3-Methoxyphenylacetic acidC₉H₁₀O₃166.171798-09-0-
5-Methoxy-2-tetraloneC₁₁H₁₂O₂176.212672-23-360-75%[6][8]
8-bromo-5-methoxy-2-tetraloneC₁₁H₁₁BrO₂255.11361432-52-270-90%

Conclusion

The synthesis of 8-bromo-5-methoxy-2-tetralone is most efficiently achieved through a two-stage process involving the Friedel-Crafts acylation-cycloalkylation of 3-methoxyphenylacetic acid with ethylene to form 5-methoxy-2-tetralone, followed by a regioselective electrophilic bromination. This pathway is robust, scalable, and relies on well-understood reaction mechanisms, providing reliable access to this valuable synthetic intermediate. The causality of the regioselective bromination is firmly grounded in the principles of electrophilic aromatic substitution, where the C-5 methoxy group predictably directs the incoming electrophile to the C-8 position. The detailed protocols provided herein serve as a self-validating system for researchers and drug development professionals aiming to incorporate this versatile scaffold into their synthetic programs.

References

  • An In-depth Technical Guide to the Friedel-Crafts Acylation for Tetralone Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkydTvvdJzegbJOeK7a2IjCGcstkdQyAYbfQW6YMTJsKvW_h5SB3-VWvMYGGDBt3a2sjSijVNlJYEEApN08D0nShZE_S0H3zvo-qSpXasmUsEZvqiT0YCKBLwrE-d0rHX6MH-pUPbI8qB9pCai5AbKRxW7k-Ov5jZPtSCi9pJKBnAwbdvJjRe5Ljffz_O2nnpBwSoaC1c7GvE7Rjo2UcNrTtfkyn6zkVuhnAZTp_5GFA==]
  • Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ed082p901]
  • Clean-Chemistry Synthesis of 2-Tetralones in a Single-Stage Acylation−Cycloalkylation Process - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op010045h]
  • New, Simple Procedure For The Preparation of 8-Methoxy-2-Tetralone. | PDF - Scribd. [URL: https://www.scribd.
  • 5-Methoxyl-8-bromo-2-tetralone 361432-52-2 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/5-methoxyl-8-bromo-2-tetralone-361432-52-2.html]
  • 5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57349326]
  • How is 8-Bromo-2-tetralone synthesized and its applications? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-synthesize-8-bromo-2-tetralone-item-1200003.html]
  • Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCVvwu9fXNK1iyqTJsl7fQ59A9S3vq_Vq4b5z2EWU6pTz9gAlNS7Ntxk-APWX0FlxO7Q3H0Bt4Yg05s3TA43fmhXp-QBpjGBDYTgRPAThveoObMnWh0rSUM-ZvlBpF3fK8-wZZEQpkUk4-xXF58j1CUnRfQ_srFMq35oJ_sW4VwgdH_wCuie0K-zSw0IJHdOueWkDLhJDSF7PGSqcK9S4=]
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  • How to Synthesize 5-Methoxy-2-tetralone? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-to-synthesize-5-methoxy-2-tetralone-item-1200003.html]
  • Synthesis method of 5-methoxy-2-tetralone - Eureka by PatSnap. [URL: https://eureka.patsnap.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [URL: https://acgpubs.org/record/20160912040909_10.25135-acg.rec.16.16.08.026.pdf]
  • Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Total-Synthesis-of-Natural-Products-Containing-the-Al-Harrasi-Hussain/762c2f6d5573752e008a946b686e00192e21245e]
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Foundational

An In-depth Technical Guide to 5-Methoxyl-8-bromo-2-tetralone: A Keystone Intermediate for CNS-Targeted Therapeutics

Abstract 5-Methoxyl-8-bromo-2-tetralone is a highly functionalized aromatic ketone that has emerged as a critical building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a methoxy grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Methoxyl-8-bromo-2-tetralone is a highly functionalized aromatic ketone that has emerged as a critical building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a methoxy group for electronic modulation and a bromine atom as a versatile synthetic handle, makes it an ideal precursor for complex molecules. This guide provides an in-depth analysis of the synthesis, key transformations, and applications of 5-methoxyl-8-bromo-2-tetralone, with a particular focus on its role in the development of agents targeting the central nervous system (CNS), including ligands for dopamine and serotonin receptors. Detailed protocols, mechanistic insights, and data-driven discussions are presented to serve as a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the Tetralone Scaffold

The 2-tetralone framework is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with CNS targets. Its rigid, partially saturated bicyclic structure provides a well-defined three-dimensional geometry for presentation of pharmacophoric elements to biological receptors. The introduction of a methoxy group at the 5-position and a bromine atom at the 8-position transforms this simple scaffold into a powerful and versatile pharmaceutical intermediate.

The 5-methoxy group often serves as a key hydrogen bond acceptor or modulates the electronic properties of the aromatic ring, influencing receptor affinity and selectivity. The 8-bromo substituent is the cornerstone of the intermediate's utility; it is a synthetically versatile functional group that enables late-stage diversification through a variety of cross-coupling reactions. This allows for the systematic exploration of the chemical space around the tetralone core, a crucial strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This guide will explore how these features are leveraged in the synthesis of novel therapeutics.

Synthesis of the Core Intermediate: 5-Methoxyl-8-bromo-2-tetralone

The journey to complex drug candidates begins with the efficient and reliable synthesis of the core intermediate. The precursor, 5-methoxy-2-tetralone, is an important pharmaceutical intermediate itself, often used in the synthesis of drugs for Parkinson's disease, such as Rotigotine.[1]

The subsequent bromination is a critical step. The choice of the 8-position for bromination is electronically directed by the activating effect of the 5-methoxy group.[2] This regioselectivity is crucial as it positions the synthetic handle for maximum impact on molecular design.

Caption: General synthetic workflow from 5-methoxy-2-tetralone to CNS drug candidates.

Experimental Protocol: Synthesis of 5-Methoxyl-8-bromo-2-tetralone

This protocol describes a standard laboratory-scale synthesis.

  • Setup: To a solution of 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The electron-donating methoxy group directs the electrophilic bromination to the electron-rich 5- and 7-positions (para and ortho, respectively).[2]

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-methoxyl-8-bromo-2-tetralone as a solid.

Key Synthetic Applications in Drug Development

The true value of 5-methoxyl-8-bromo-2-tetralone lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, enabling the formation of a carbon-carbon bond between the tetralone core and a wide array of aryl or heteroaryl boronic acids.[3][4]

Suzuki-Miyaura Coupling: A Gateway to Structural Diversity

The Suzuki reaction is favored in pharmaceutical development for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid building blocks.[5][6]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Intermediate 5-Methoxyl-8-bromo-2-tetralone Product 8-Aryl-5-methoxy-2-tetralone (Drug Precursor) Intermediate->Product BoronicAcid Ar-B(OH)₂ (Aryl Boronic Acid) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

This reaction is central to synthesizing novel ligands for dopamine (D2, D3) and serotonin (5-HT) receptors, which are implicated in a range of neuropsychiatric disorders including schizophrenia, depression, and Parkinson's disease.[7][8][9] By varying the aryl boronic acid, chemists can systematically probe the structure-activity relationship (SAR) at the 8-position, fine-tuning receptor affinity and selectivity.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxyl-8-bromo-2-tetralone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.

Case Study: Synthesis of Dopamine D3 Receptor Ligands

The dopamine D3 receptor is a key target for treating conditions like schizophrenia and substance use disorder.[10] Selective D3 antagonists or partial agonists are sought after to minimize side effects associated with D2 receptor activity. The 8-aryl-tetralone scaffold derived from 5-methoxyl-8-bromo-2-tetralone has proven to be a fruitful platform for discovering such selective ligands.

Table 1: Representative Derivatives and Their Biological Targets

Derivative ClassR-Group at 8-Position (via Coupling)Primary Biological TargetTherapeutic Indication
Phenylpiperazines4-(Aryl)piperazin-1-ylDopamine D3 / Serotonin 5-HT1ASchizophrenia, Opioid Use Disorder[8][10]
Biaryl TetralonesPhenyl, Pyridinyl, ThienylDopamine D2/D3 ReceptorsAntipsychotic Agents[7]
Substituted Phenyls2,5-DimethoxyphenylSerotonin 5-HT2A AgonistsPsychedelic-assisted Therapy[11]

The data illustrates how modifying the aryl group at the 8-position allows for tuning the pharmacological profile of the resulting molecule, enabling the targeting of different but related G-protein coupled receptors (GPCRs) within the CNS.

Conclusion and Future Outlook

5-Methoxyl-8-bromo-2-tetralone is more than just a chemical; it is a strategic tool that empowers medicinal chemists. Its well-defined synthesis and the predictable reactivity of its bromine substituent provide a reliable and efficient pathway for generating diverse libraries of complex molecules. The successful application of this intermediate in the synthesis of potent and selective CNS agents, particularly dopamine and serotonin receptor modulators, underscores its significant role in drug discovery. As our understanding of CNS pathologies deepens, the demand for finely-tuned therapeutics will grow. Versatile intermediates like 5-methoxyl-8-bromo-2-tetralone will remain indispensable in the quest to design the next generation of neurological medicines.

References

  • Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists. (2022). NIH Office of Technology Transfer. Available at: [Link]

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (1996). Journal of Medicinal Chemistry. Available at: [Link]

  • CN101468946A - Preparation technique of 5-methoxy-2-tetralone. (2009). Google Patents.
  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (2018). Frontiers in Neuroscience. Available at: [Link]

  • CN102140026A - Synthesis method of 5-methoxy-2-tetralone. (2021). Google Patents.
  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of 5-Methoxy-2-tetralone - PrepChem.com. PrepChem.com. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. (2023). Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Methoxyl-8-bromo-2-tetralone: A Keystone for Drug Discovery

This guide provides an in-depth analysis of 5-methoxyl-8-bromo-2-tetralone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the absence of publicly available experimenta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of 5-methoxyl-8-bromo-2-tetralone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the absence of publicly available experimental crystallographic data, this document serves a dual purpose: it consolidates existing computational and synthetic knowledge while providing a robust framework for the experimental determination of the compound's single-crystal X-ray structure. For researchers and drug development professionals, understanding the precise three-dimensional conformation is paramount for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of Tetralones in Medicinal Chemistry

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These bicyclic compounds, which feature a fused benzene ring and a cyclohexenone ring, are integral to the development of therapeutics targeting a range of conditions. The strategic placement of substituents on the tetralone core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The title compound, 5-methoxyl-8-bromo-2-tetralone, with its specific substitution pattern, represents a valuable intermediate for creating novel chemical entities with potential therapeutic applications.[1]

Synthesis and Molecular Identity

The precise synthesis of 5-methoxyl-8-bromo-2-tetralone is not explicitly detailed in widely accessible literature. However, based on established synthetic routes for analogous tetralones, a plausible synthetic pathway can be proposed. The synthesis of related compounds like 8-methoxy-2-tetralone often involves a multi-step process starting from readily available precursors.[2]

A likely approach would involve the Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by an intramolecular cyclization to form the tetralone ring system. The strategic introduction of the methoxy and bromo groups would be key to the overall synthetic strategy.

Table 1: Physicochemical Properties of 5-Methoxyl-8-bromo-2-tetralone [3][4]

PropertyValueSource
Molecular Formula C₁₁H₁₁BrO₂PubChem[3]
IUPAC Name 8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-onePubChem[3]
CAS Number 361432-52-2Guidechem[4]
Molecular Weight 255.11 g/mol PubChem[3]
XLogP3 2.3PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

Predicted 3D Conformation

In the absence of experimental data, computational modeling provides a valuable prediction of the molecule's three-dimensional structure. The PubChem database contains a computed 3D conformer for 5-methoxyl-8-bromo-2-tetralone.[3] This model suggests a non-planar structure, with the cyclohexenone ring adopting a conformation that minimizes steric strain. The methoxy and bromo substituents on the aromatic ring will influence the electronic distribution and steric hindrance of the molecule, which are critical factors in its interaction with biological targets.

A Practical Guide to Experimental Crystallographic Analysis

The determination of the precise 3D structure of 5-methoxyl-8-bromo-2-tetralone through single-crystal X-ray diffraction is a critical step in its characterization. The following section outlines a standard, field-proven workflow for achieving this.

Step 1: Purification and Crystallization

The foundational step for any crystallographic study is the preparation of high-purity, single crystals. Recrystallization is a powerful technique for purifying solid organic compounds.[5]

Experimental Protocol: Recrystallization

  • Solvent Screening: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. A solvent pair, such as ethyl acetate and heptane, can also be effective.[5]

  • Dissolution: Dissolve the crude 5-methoxyl-8-bromo-2-tetralone in a minimal amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling is critical for the formation of large, well-ordered crystals.

  • Crystal Growth: Further cooling in an ice bath can promote crystal growth.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals thoroughly under vacuum.

G cluster_purification Purification cluster_crystallization Crystallization Crude Compound Crude Compound Dissolution Dissolution Crude Compound->Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration Slow Cooling Slow Cooling Hot Filtration->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Isolation Isolation Crystal Formation->Isolation Drying Drying Isolation->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Caption: Workflow for the purification and crystallization of 5-methoxyl-8-bromo-2-tetralone.

Step 2: X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they can be analyzed using an X-ray diffractometer.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Modern diffractometers automate this process.

  • Data Processing: The raw diffraction data is processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

G X-ray Source X-ray Source Monochromator Monochromator X-ray Source->Monochromator Single Crystal Single Crystal Monochromator->Single Crystal Detector Detector Single Crystal->Detector Diffraction Pattern Diffraction Pattern Detector->Diffraction Pattern Data Processing Data Processing Diffraction Pattern->Data Processing

Caption: Schematic of an X-ray diffraction experiment.

Step 3: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Computational Workflow: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best fit between the calculated and observed diffraction patterns. This is typically done using least-squares refinement.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

G Diffraction Data Diffraction Data Structure Solution Structure Solution Diffraction Data->Structure Solution Initial Model Initial Model Structure Solution->Initial Model Structure Refinement Structure Refinement Initial Model->Structure Refinement Final Model Final Model Structure Refinement->Final Model Validation Validation Final Model->Validation Validated Structure Validated Structure Validation->Validated Structure

Caption: The computational workflow for solving and refining a crystal structure.

The Importance of Crystallographic Data in Drug Development

Obtaining the experimental crystal structure of 5-methoxyl-8-bromo-2-tetralone would provide invaluable information for drug development professionals.

  • Unambiguous 3D Conformation: It would reveal the precise bond lengths, bond angles, and torsion angles, defining the molecule's exact shape.

  • Intermolecular Interactions: The crystal packing would show how the molecules interact with each other, providing insights into potential polymorphism.

  • Structure-Activity Relationship (SAR): A definitive 3D structure is essential for understanding how the molecule interacts with its biological target, guiding the design of more potent and selective analogs.

  • In Silico Modeling: The experimental structure would serve as a crucial starting point for more accurate molecular docking and dynamics simulations.

Conclusion

While experimental crystallographic data for 5-methoxyl-8-bromo-2-tetralone is not yet available in the public domain, this guide provides a comprehensive overview of its known properties and a clear roadmap for its structural determination. The synthesis, purification, crystallization, and X-ray analysis of this compound are achievable through standard laboratory techniques. The resulting crystallographic data will be of significant value to the scientific community, particularly those involved in the design and development of novel therapeutics based on the tetralone scaffold.

References

  • PubChem. 5-Methoxyl-8-bromo-2-tetralone. National Center for Biotechnology Information. [Link]

  • NextSDS. 5-Methoxyl-8-bromo-2-tetralone — Chemical Substance Information. [Link]

  • PubMed. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. [Link]

  • Scribd. New, Simple Procedure For The Preparation of 8-Methoxy-2-Tetralone. [Link]

Sources

Foundational

pharmacological potential of 5-methoxyl-8-bromo-2-tetralone derivatives

An In-depth Technical Guide to the Pharmacological Potential of 5-Methoxyl-8-bromo-2-tetralone Derivatives Abstract The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacological Potential of 5-Methoxyl-8-bromo-2-tetralone Derivatives

Abstract

The tetralone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1][2] This guide delves into the untapped potential of a specific, underexplored subclass: 5-methoxyl-8-bromo-2-tetralone derivatives. While direct biological data for this specific scaffold is limited, a comprehensive analysis of structurally related compounds allows for the formulation of compelling, data-driven hypotheses regarding its potential therapeutic applications. We will explore robust synthetic pathways, propose key pharmacological targets based on established structure-activity relationships (SAR), and provide detailed experimental protocols to guide future research. This document serves as a technical roadmap for researchers, chemists, and drug development professionals aiming to pioneer the exploration of this promising chemical space.

The Strategic Value of the 5-Methoxyl-8-bromo-2-tetralone Scaffold

The 2-tetralone core is a versatile and synthetically tractable starting point for developing novel therapeutics.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and central nervous system (CNS) effects.[1][2][4] The specific functionalization of the 5-methoxyl-8-bromo-2-tetralone scaffold (CAS 361432-52-2) introduces a unique combination of electronic and steric properties poised for targeted drug design.[5][6]

  • The 5-Methoxy Group: This electron-donating group is a critical pharmacophore in numerous CNS-active compounds, particularly those targeting serotonergic systems.[7] Its presence can significantly influence receptor binding affinity and selectivity.

  • The 8-Bromo Group: The bromine atom serves a dual purpose. As a halogen, it can modulate the lipophilicity and metabolic stability of the molecule.[8] Crucially, it provides a highly versatile synthetic handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions, enabling extensive SAR exploration.[9]

  • The 2-Tetralone Core: The ketone at the C2 position allows for further derivatization, such as the formation of chalcones via Claisen-Schmidt condensation, a class of compounds known for their potent biological activities.[1]

This guide hypothesizes that the unique combination of these three features makes the 5-methoxyl-8-bromo-2-tetralone scaffold a prime candidate for developing novel therapeutics in oncology, inflammation, and neuroscience.

Synthesis and Derivatization Strategies

The practical exploration of any chemical scaffold is contingent upon its synthetic accessibility. The proposed pathway to 5-methoxyl-8-bromo-2-tetralone and its derivatives is robust and leverages established chemical transformations.

Synthesis of the Core Scaffold

A plausible and efficient route begins with 2-bromophenylacetic acid, proceeding through a Friedel-Crafts acylation/cyclization, followed by strategic methoxylation.[10]

G cluster_synthesis Core Scaffold Synthesis A 2-Bromophenylacetic Acid B 2-Bromophenylacetyl Chloride A->B SOCl₂ or (COCl)₂ C 8-Bromo-2-tetralone B->C Ethylene, AlCl₃ (Friedel-Crafts Acylation) D 8-Bromo-2,2-ethylenedioxy-tetralin C->D Ethylene Glycol, p-TsOH (Ketal Protection) E 8-Methoxy-2,2-ethylenedioxy-tetralin D->E NaOMe, CuBr (Methoxylation) F 8-Methoxy-2-tetralone E->F Aqueous Acid (Deprotection) G 5-Bromo-8-methoxy-2-tetralone F->G Bromine (Regioselective Bromination) G cluster_derivatization Derivatization Strategies cluster_c8 C8 Position (via Bromine) cluster_c2 C2 Position (via Ketone) Core 5-Methoxy-8-bromo-2-tetralone (Core Scaffold) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amines, Phenols) Core->Buchwald Pd Catalyst, Base Claisen Claisen-Schmidt (Aromatic Aldehydes -> Chalcones) Core->Claisen Base or Acid Catalyst Reductive Reductive Amination (Amines -> Amino Derivatives) Core->Reductive Na(CN)BH₃ or NaBH(OAc)₃ G cluster_cns Hypothetical Serotonergic Pathway Modulation Ligand Tetralone Derivative Receptor 5-HT Receptor (e.g., 5-HT1A) Ligand->Receptor G_Protein G-protein (Gi/o) Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibited) G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Response Therapeutic Effect (Anxiolysis, Antidepressant) cAMP->Response G cluster_inflammation MIF-Mediated Inflammation Pathway MIF MIF Tautomerase Activity NFkB NF-κB Activation MIF->NFkB Promotes Ligand Tetralone Derivative Ligand->MIF Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Inflammation Inflammatory Response Cytokines->Inflammation G cluster_workflow Drug Discovery and Validation Workflow A Synthesis & Derivatization B In Vitro Screening (Primary Assays) A->B C Hit Identification (Potency & Selectivity) B->C D Lead Optimization (SAR Studies) C->D E In Vivo Models (Efficacy & Safety) C->E D->A Iterative Redesign

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 5-Methoxy-8-bromo-2-tetralone for Tetralin Scaffold Derivatization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide Introduction and Mechanistic Rationale The 2-aminotetralin sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Guide

Introduction and Mechanistic Rationale

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of dopaminergic and serotonergic ligands. The compound 5-methoxy-8-bromo-2-tetralone (CAS: 361432-52-2) [1] serves as a highly versatile, functionalized building block. The presence of the C5-methoxy and C8-bromo substituents allows for downstream late-stage functionalization (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the bromide position) after the installation of the core amine at the C2 position.

Reductive amination is the most robust method for converting this ketone into a secondary or tertiary amine. While various reducing agents exist, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol [2].

Causality in Reagent Selection:
  • Why NaBH(OAc)₃? Unlike Sodium Borohydride (NaBH₄), which can prematurely reduce the ketone to an alcohol, or Sodium Cyanoborohydride (NaBH₃CN), which is highly toxic and generates cyanide gas upon acidic workup, NaBH(OAc)₃ exhibits mild hydride donating capacity. It selectively reduces the protonated imine/iminium ion over the parent ketone [2].

  • Why Acetic Acid (AcOH)? The formation of the imine from a 2-tetralone and an amine is an equilibrium process. The addition of 1-2 equivalents of glacial acetic acid acts as a Brønsted acid catalyst, accelerating iminium ion formation—especially critical when using weakly nucleophilic or sterically hindered amines.

  • Why 1,2-Dichloroethane (DCE)? DCE is the optimal solvent for NaBH(OAc)₃-mediated reductive aminations because it provides excellent solubility for both the starting materials and the reducing agent, while remaining inert to the mild hydride source.

Experimental Workflow and Visualization

The following diagram illustrates the logical flow and chemical transformations involved in the reductive amination process.

RA_Workflow N1 5-Methoxy-8-bromo-2-tetralone (Substrate) N3 Imine/Iminium Intermediate Formation N1->N3 Solvent (DCE) Acid Catalyst (AcOH) N2 Primary/Secondary Amine (Nucleophile) N2->N3 N5 2-Aminotetralin Derivative (Product) N3->N5 Selective Reduction N4 NaBH(OAc)3 (Reducing Agent) N4->N5 N6 Aqueous Workup (NaHCO3 quench) N5->N6 Base Quench N7 Purification (Column Chromatography) N6->N7 Organic Extraction

Workflow for the reductive amination of 5-methoxy-8-bromo-2-tetralone.

Quantitative Data and Stoichiometry

The following table outlines the optimized stoichiometric ratios and physicochemical parameters required for a standard 1.0 mmol scale reaction.

ComponentRoleMolecular Weight ( g/mol )EquivalentsAmount
5-Methoxy-8-bromo-2-tetralone Substrate255.11 [1]1.0255 mg (1.0 mmol)
Amine (e.g., Benzylamine) NucleophileVariable (e.g., 107.15)1.11.1 mmol
Glacial Acetic Acid Catalyst60.051.0 - 2.060 - 120 mg
NaBH(OAc)₃ Reducing Agent211.941.5318 mg (1.5 mmol)
1,2-Dichloroethane (DCE) Solvent98.96N/A5.0 mL (0.2 M)

Step-by-Step Experimental Protocol

Safety Precautions: All procedures must be conducted in a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. DCE is a volatile halogenated solvent; handle with care.

Phase 1: Reaction Setup and Imine Formation
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Substrate Dissolution: Add 255 mg (1.0 mmol) of 5-methoxy-8-bromo-2-tetralone to the flask. Add 5.0 mL of anhydrous 1,2-dichloroethane (DCE) to dissolve the substrate.

  • Amine Addition: Syringe in the desired amine (1.1 mmol).

  • Catalysis: Add glacial acetic acid (1.0 to 2.0 mmol). Expert Note: The addition of AcOH is strictly required if the chosen amine is secondary or sterically hindered, as it drives the equilibrium toward the iminium ion.

  • Pre-stirring: Allow the reaction mixture to stir at room temperature (20–25 °C) under inert atmosphere for 30 to 60 minutes. This pre-stirring period ensures maximal conversion to the imine/iminium intermediate prior to reduction.

Phase 2: Reduction
  • Hydride Addition: Briefly remove the nitrogen line and add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in a single portion. Re-seal the flask and restore the inert atmosphere.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature for 12–24 hours. Monitor the reaction progress via TLC (e.g., 20% Ethyl Acetate in Hexanes) or LC-MS until the starting ketone is completely consumed.

Phase 3: Workup and Purification
  • Quenching: Carefully quench the reaction by adding 5.0 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. Expert Note: Vigorous gas evolution (CO₂) will occur as the unreacted acetic acid and excess hydride are neutralized. Stir for 15 minutes until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Washing and Drying: Wash the combined organic layers with brine (15 mL). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate, modified with 1% Triethylamine to prevent amine streaking) to yield the pure 8-bromo-5-methoxy-2-aminotetralin derivative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57349326, 5-Methoxyl-8-bromo-2-tetralone." PubChem, [Link].

  • Abdel-Magid, Ahmed F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. ACS Publications, [Link].

Application

Application Note & Protocol: The Strategic Use of 5-Methoxy-8-bromo-2-tetralone in the Synthesis of Dopamine Agonist APIs

Here is the detailed Application Note and Protocol as requested. Executive Summary This document provides a comprehensive technical guide for researchers and drug development professionals on the strategic application of...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the detailed Application Note and Protocol as requested.

Executive Summary

This document provides a comprehensive technical guide for researchers and drug development professionals on the strategic application of 5-methoxy-8-bromo-2-tetralone as a key starting material in the synthesis of dopamine agonist Active Pharmaceutical Ingredients (APIs). The 2-aminotetralin scaffold is a core structural motif in several potent, non-ergot derived dopamine agonists, including Rotigotine. This guide details the chemical rationale, a robust experimental protocol for a pivotal synthetic transformation, process optimization insights, and necessary safety considerations. The dual reactivity of the ketone and the aryl bromide functionalities makes this tetralone a versatile and valuable building block in medicinal chemistry.[1]

Introduction: The 2-Aminotetralin Scaffold in Dopaminergic Therapeutics

Dopamine agonists are a cornerstone in the management of Parkinson's disease and other neurological disorders linked to dopamine deficiency.[2] These agents directly stimulate dopamine receptors, compensating for the depleted endogenous neurotransmitter. A significant class of synthetic, non-ergot dopamine agonists is built upon the 2-aminotetralin framework.[3] This rigid scaffold effectively mimics the conformation of dopamine, allowing for high-affinity binding to D2 and D3 receptors.

The synthesis of these complex molecules requires strategically designed intermediates. 5-Methoxy-2-tetralone is a well-established precursor for APIs like Rotigotine.[4][5][6][7] The further functionalized derivative, 5-methoxy-8-bromo-2-tetralone, offers additional synthetic advantages. The ketone at the C-2 position serves as a primary handle for introducing the crucial amino group via reductive amination, while the methoxy group at C-5 and the bromo group at C-8 are critical for modulating receptor affinity and providing pathways for further molecular elaboration.[1][8] This guide focuses on the foundational step of converting this key tetralone into its corresponding N-alkylated aminotetralin, a direct precursor to advanced dopamine agonist candidates.

Chemical Profile: 5-Methoxy-8-bromo-2-tetralone

Understanding the chemical properties of the starting material is fundamental to successful synthesis.

  • Structure: (Self-generated image, structure confirmed by sources)

  • IUPAC Name: 8-bromo-5-methoxy-3,4-dihydro-1H-naphthalen-2-one[9]

  • CAS Number: 361432-52-2[10]

  • Molecular Formula: C₁₁H₁₁BrO₂[9][10]

  • Molecular Weight: 255.11 g/mol [9][10]

Key Reactive Sites:

  • C-2 Ketone: The carbonyl group is the primary site for nucleophilic attack. It readily reacts with primary amines to form an intermediate iminium salt or enamine, which is subsequently reduced to form the desired secondary amine. This is the cornerstone of its use in this context.[11]

  • C-8 Bromo Group: The bromine atom on the aromatic ring is a versatile synthetic handle.[12][13] While it may be retained in the final API for specific steric or electronic effects, it also provides an opportunity for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity, a common strategy in drug discovery.[1]

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method to convert 5-methoxy-8-bromo-2-tetralone into the 2-aminotetralin core is reductive amination.[14] This reaction can be performed in a single pot by combining the tetralone, a primary amine, and a suitable reducing agent.

The general mechanism involves two key stages:

  • Imine/Enamine Formation: The ketone reacts with a primary amine (e.g., n-propylamine) under mildly acidic conditions to form a Schiff base (iminium ion) in equilibrium with its enamine tautomer.

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the iminium ion to yield the stable secondary amine.

The choice of the amine is critical for biological activity. Structure-activity relationship studies have shown that an n-propyl group on the nitrogen is often optimal for potent dopamine receptor agonism.[8][15]

Reductive_Amination_Pathway Tetralone 5-Methoxy-8-bromo- 2-tetralone Intermediate Iminium Ion / Enamine Intermediate Tetralone->Intermediate + Amine - H2O Amine n-Propylamine (R-NH2) Amine->Intermediate Product N-Propyl-5-methoxy- 8-bromo-2-aminotetralin Intermediate->Product Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Intermediate

Caption: General pathway for reductive amination of the tetralone.

Detailed Experimental Protocol: Synthesis of (±)-8-Bromo-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

This protocol describes the synthesis of a key precursor for a Rotigotine analogue.

Scientist's Note: This procedure uses sodium cyanoborohydride (NaBH₃CN), a mild reducing agent that is effective at slightly acidic pH, where iminium ion formation is favored but the ketone itself is not readily reduced.[11][14] Caution is required as it can release toxic HCN gas if the pH becomes too acidic.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/Volume
5-Methoxy-8-bromo-2-tetralone361432-52-2255.1110.02.55 g
n-Propylamine107-10-859.1115.01.15 mL (1.5 eq)
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.8412.00.75 g (1.2 eq)
Methanol (Anhydrous)67-56-1--50 mL
Acetic Acid (Glacial)64-19-7--~0.5 mL
Dichloromethane (DCM)75-09-2--150 mL
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8--100 mL
Saturated Sodium Chloride (Brine)7647-14-5--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--~5 g
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-8-bromo-2-tetralone (2.55 g, 10.0 mmol).

  • Dissolution: Add anhydrous methanol (50 mL) and stir until the solid is completely dissolved.

  • Amine Addition: Add n-propylamine (1.15 mL, 15.0 mmol) to the solution.

  • pH Adjustment: Using a Pasteur pipette, add glacial acetic acid dropwise until the pH of the solution is between 6 and 7 (check with pH paper). This step is crucial for promoting iminium ion formation.

  • Reducer Addition: In one portion, add sodium cyanoborohydride (0.75 g, 12.0 mmol) to the stirring solution. Caution: Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexane:Ethyl Acetate with 1% triethylamine. The product spot should be less polar than the starting tetralone.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acetic acid and quench any remaining reducing agent.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 0-10% ethyl acetate in hexane containing 0.5% triethylamine to afford the pure product.

Expected Results
  • Yield: Typically 75-85%.

  • Appearance: Pale yellow oil.

  • Purity (HPLC): >95%.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Optimization and Troubleshooting

  • Alternative Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative to NaBH₃CN.[14] It is less toxic and does not require acidic conditions, which can be advantageous for acid-sensitive substrates.

  • Controlling Di-alkylation: Using a modest excess of the primary amine (1.2-1.5 equivalents) minimizes the formation of the di-n-propylated byproduct.

  • Enantioselective Synthesis: The protocol described yields a racemic mixture. For synthesizing enantiomerically pure APIs, such as the (S)-enantiomer of Rotigotine, a chiral resolution step (e.g., crystallization with a chiral acid) or an asymmetric synthesis approach is required. Chemoenzymatic methods using imine reductases (IREDs) have shown great promise for achieving high enantioselectivity in this key step.[16][17]

  • Incomplete Reaction: If TLC shows significant starting material remaining after 24 hours, an additional portion of the reducing agent (0.2 eq) can be added. Ensure the pH is still slightly acidic.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent-Specific Hazards:

    • 5-Methoxy-8-bromo-2-tetralone: Handle as a typical brominated organic compound. Avoid inhalation and skin contact.[13]

    • Sodium Cyanoborohydride: Highly toxic. Reacts with strong acids to release poisonous hydrogen cyanide (HCN) gas. Always quench reactions in a basic solution (e.g., NaHCO₃ or NaOH).

    • Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Handle with care and avoid exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated solvent waste streams should be segregated.

Conclusion

5-Methoxy-8-bromo-2-tetralone is a high-value, strategically functionalized intermediate for the synthesis of 2-aminotetralin-based dopamine agonists. The reductive amination protocol detailed herein provides a reliable and scalable method to produce key precursors for drug discovery and development programs. The dual points of reactivity on the molecule—the ketone for amine installation and the bromide for further diversification—underscore its utility and importance in modern medicinal chemistry.

References

  • Google Patents. (2010). WO2010073124A2 - Processes for preparing highly pure rotigotine or a pharmaceutically acceptable salt thereof. Available at: [11]

  • Shekhar, C., et al. (2024). Short Synthesis of Dopamine Agonist Rotigotine. ResearchGate. Available at: [Link]

  • NextSDS. 5-Methoxyl-8-bromo-2-tetralone — Chemical Substance Information. Available at: [Link][18]

  • Chen, Y., et al. (2021). Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination. Organic & Biomolecular Chemistry. Available at: [Link][16]

  • Contente, M. L., et al. (2013). Synthesis of robalzotan, ebalzotan, and rotigotine precursors via the stereoselective multienzymatic cascade reduction of α,β-unsaturated aldehydes. PubMed. Available at: [Link][17]

  • PubChem. 5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326. Available at: [Link][9]

  • Hacksell, U., et al. (1981). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry. Available at: [Link][8]

  • Colmenarejo, G. (2015). Design and Synthesis of Dopaminergic Agonists. PubMed. Available at: [Link][2]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Available at: [Link][12]

  • Li, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PMC. Available at: [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link][13]

  • Google Patents. EP0125695B1 - 2-bromo-1-tetralone derivatives.
  • Hacksell, U., et al. (1981). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. ACS Publications. Available at: [Link][15]

  • Flammia, D. W., et al. (1993). Synthesis and dopamine agonist properties of (+-)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[4]benzopyrano [4,3-b]-1,4-oxazin-9-ol and its enantiomers. Scholars@Duke. Available at: [Link][19]

  • Google Patents. CN101468946A - Preparation technique of 5-methoxy-2-tetralone. Available at: [6]

  • Eureka by PatSnap. (2021). Synthesis method of 5-methoxy-2-tetralone. Available at: [Link][7]

  • Organic Chemistry Portal. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. Available at: [Link]

  • PubChem. 5-Methoxytetralone | C11H12O2 | CID 36620. Available at: [Link]

  • Cannon, J. G., et al. (1977). Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. ACS Publications. Available at: [Link][3]

  • RSC Publishing. (2024). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link][14]

  • Banerjee, A. K., et al. (2010). Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. Available at: [Link]

Sources

Method

Application Notes & Protocols: Catalytic Systems for Palladium-Catalyzed Cross-Coupling with 5-Methoxyl-8-Bromo-2-Tetralone

Introduction: The Strategic Importance of 5-Methoxyl-8-Bromo-2-Tetralone Derivatization 5-Methoxyl-8-bromo-2-tetralone is a highly valuable building block in medicinal chemistry and drug development. It serves as a key i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 5-Methoxyl-8-Bromo-2-Tetralone Derivatization

5-Methoxyl-8-bromo-2-tetralone is a highly valuable building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of several pharmacologically active molecules, most notably the non-ergot dopamine agonist Rotigotine, which is utilized in the treatment of Parkinson's disease.[1][2][3][4] The functionalization of this scaffold is paramount for developing new chemical entities and expanding structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6][7] These transformations are celebrated for their broad functional group tolerance, mild reaction conditions, and high efficiency, making them indispensable tools in modern pharmaceutical synthesis.[7][8]

This guide provides detailed application notes and optimized protocols for the cross-coupling of 5-methoxyl-8-bromo-2-tetralone, addressing the unique challenges posed by this substrate and offering field-proven solutions for researchers, scientists, and drug development professionals.

Core Challenge: Overcoming Steric Hindrance and Electronic Effects

The primary challenge in the cross-coupling of 5-methoxyl-8-bromo-2-tetralone lies in its structure. The bromine atom at the C8 position is flanked by a methoxy group and the fused ring system, creating significant steric hindrance. This bulkiness can impede the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[9][10] Furthermore, the electron-donating nature of the methoxy group makes the aryl bromide less electrophilic, further slowing this crucial step.[9]

Successful coupling, therefore, requires a carefully selected catalytic system. The key is to use a palladium catalyst supported by a ligand that is both bulky and electron-rich.

  • Bulkiness: A bulky ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is more sterically accessible and thus more reactive in the oxidative addition step.[11]

  • Electron-Donating Properties: An electron-rich ligand increases the electron density on the palladium center, which facilitates the insertion of the Pd(0) into the C-Br bond.[12]

The following sections detail specific protocols designed to overcome these challenges for various classes of cross-coupling reactions.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up, monitoring, and working up a palladium-catalyzed cross-coupling reaction. Adherence to inert atmosphere techniques is critical for success, as the active Pd(0) catalyst is sensitive to oxygen.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Pd source, ligand, & base to oven-dried flask. prep2 2. Seal flask, evacuate, & backfill with Ar/N2 (3x). prep1->prep2 prep3 3. Add 5-methoxyl-8-bromo- 2-tetralone & coupling partner. prep2->prep3 prep4 4. Add degassed solvent(s) via syringe. prep3->prep4 react1 5. Heat to specified temperature with stirring. prep4->react1 react2 6. Monitor progress by TLC or LC-MS. react1->react2 workup1 7. Cool to RT. Dilute with organic solvent & water. react2->workup1 workup2 8. Separate layers. Extract aqueous layer. workup1->workup2 workup3 9. Combine organic layers, wash with brine, dry. workup2->workup3 workup4 10. Concentrate in vacuo. workup3->workup4 workup5 11. Purify by column chromatography. workup4->workup5

Caption: General workflow for palladium-catalyzed cross-coupling.

Application Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds. For a sterically hindered substrate like 5-methoxyl-8-bromo-2-tetralone, the choice of ligand is critical. Bulky biaryl phosphine ligands, such as SPhos or XPhos, are highly effective as they stabilize the active catalyst and accelerate both oxidative addition and reductive elimination.[13][14][15]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 ox_add ox_add Oxidative Addition ox_add->pd_complex1 pd_complex2 Ar-Pd(II)L₂(R) pd_complex1->pd_complex2 transmetal transmetal Transmetalation (Base-activated) transmetal->pd_complex2 pd_complex2->pd0 product Ar-R pd_complex2->product red_elim red_elim Reductive Elimination reagents1 Ar-Br (5-methoxyl-8-bromo-2-tetralone) reagents1->ox_add reagents2 R-B(OR)₂ (Boronic Acid/Ester) reagents2->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid
  • Rationale: This protocol uses Palladium(II) acetate as a pre-catalyst, which is reduced in situ to the active Pd(0) species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected for its proven efficacy with sterically demanding aryl bromides. Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without causing degradation of sensitive functional groups.[15] A toluene/water solvent system is standard for this transformation.[16]

  • Materials:

    • 5-methoxyl-8-bromo-2-tetralone (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Toluene, degassed

    • Water, degassed

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add 5-methoxyl-8-bromo-2-tetralone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add degassed toluene and degassed water (e.g., 4:1 v/v ratio) via syringe to achieve a substrate concentration of ~0.1 M.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous phase twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the leading method for synthesizing aryl amines from aryl halides.[11][17][18] Similar to the Suzuki coupling, success with this substrate hinges on using a catalyst system with bulky, electron-rich ligands. Second and third-generation Buchwald ligands (e.g., RuPhos, XPhos) and precatalysts are highly effective.[15] A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine or the intermediate Pd-amine complex.[17]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle pd0 Pd(0)L pd_complex1 Ar-Pd(II)L(Br) pd0->pd_complex1 ox_add ox_add Oxidative Addition ox_add->pd_complex1 pd_complex2 Ar-Pd(II)L(NR¹R²) pd_complex1->pd_complex2 amine_coord amine_coord Amine Coordination & Deprotonation amine_coord->pd_complex2 pd_complex2->pd0 product Ar-NR¹R² pd_complex2->product red_elim red_elim Reductive Elimination reagents1 Ar-Br reagents1->ox_add reagents2 HNR¹R² (Amine) reagents2->amine_coord base Base (e.g., NaOtBu) base->amine_coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Amination with Morpholine
  • Rationale: This protocol utilizes a commercially available G3 (third-generation) precatalyst, which offers enhanced air stability and simplified reaction setup. RuPhos is an excellent ligand for coupling with both primary and secondary amines. Sodium tert-butoxide is a strong base suitable for this transformation. Toluene is a common solvent for these reactions.

  • Materials:

    • 5-methoxyl-8-bromo-2-tetralone (1.0 equiv)

    • Morpholine (1.2 equiv)

    • RuPhos Pd G3 (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene, anhydrous and degassed

  • Step-by-Step Procedure:

    • Inside a glovebox, add RuPhos Pd G3, sodium tert-butoxide, and 5-methoxyl-8-bromo-2-tetralone to a vial.

    • Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene followed by morpholine via syringe.

    • Place the vial in a preheated heating block at 100 °C and stir.

    • Monitor the reaction by LC-MS. Reactions are often complete in 4-12 hours.

    • Cool to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and water, and perform an aqueous workup as described in the Suzuki protocol.

    • Purify the crude product by flash column chromatography to afford the desired N-aryl product.

Additional Cross-Coupling Protocols

A. Heck Reaction with n-Butyl Acrylate

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[19][20] The reaction is highly useful for installing vinyl groups.

  • Catalytic Cycle: Heck Reaction

    Heck_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 ox_add ox_add Oxidative Addition ox_add->pd_complex1 pd_complex2 R-CH₂-CH(Ar)-Pd(II)L₂ pd_complex1->pd_complex2 insertion insertion Syn-Carbopalladation insertion->pd_complex2 pd_complex2->pd0 product Ar-CH=CH-R pd_complex2->product elimination elimination β-Hydride Elimination reagents1 Ar-Br reagents1->ox_add reagents2 H₂C=CH-R (Alkene) reagents2->insertion base Base (e.g., Et₃N) base->pd0

    Caption: Simplified catalytic cycle for the Heck reaction.

  • Protocol:

    • Catalyst System: Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), Triethylamine (Et₃N) (2.0 equiv), DMF (solvent).

    • Procedure: Combine 5-methoxyl-8-bromo-2-tetralone (1.0 equiv) and n-butyl acrylate (1.5 equiv) with the catalyst system in degassed DMF. Heat at 110-120 °C until completion. Perform an aqueous workup and purify by chromatography.[21]

B. Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling is the method of choice for coupling aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[22][23]

  • Catalytic Cycle: Sonogashira Coupling

    Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂(C≡CR) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product Ar-C≡C-R pd_complex2->product Reductive Elimination cu_catalyst Cu(I) cu_catalyst->pd_complex1 Cu-acetylide reagents1 Ar-Br reagents1->pd0 reagents2 H-C≡C-R (Alkyne) reagents2->cu_catalyst base Base (e.g., amine) base->reagents2

    Caption: Simplified catalytic cycle for the Sonogashira reaction.

  • Protocol:

    • Catalyst System: PdCl₂(PPh₃)₂ (2 mol%), Copper(I) iodide (CuI) (4 mol%), Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base).

    • Procedure: To a solution of 5-methoxyl-8-bromo-2-tetralone (1.0 equiv) and phenylacetylene (1.2 equiv) in degassed Et₃N, add the Pd and Cu catalysts. Stir at room temperature or with gentle heating (e.g., 60 °C) under an inert atmosphere until completion. Filter off the amine salts, concentrate, and purify the residue by chromatography.[22]

Summary of Recommended Catalytic Systems

Reaction TypeCoupling PartnerPalladium SourceLigand / PrecatalystBaseSolventTemp. (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Buchwald-Hartwig Secondary AmineRuPhos Pd G3(Integrated)NaOtBuToluene100
Heck Acrylate EsterPd(OAc)₂P(o-tolyl)₃Et₃NDMF110-120
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂(Integrated) + CuIEt₃NEt₃N25-60

Conclusion

The successful derivatization of 5-methoxyl-8-bromo-2-tetralone via palladium-catalyzed cross-coupling is readily achievable with the appropriate choice of catalytic system. The primary obstacle of steric hindrance is effectively overcome by employing bulky, electron-rich phosphine ligands that promote the crucial oxidative addition step. The protocols provided herein serve as robust starting points for the synthesis of diverse libraries of C-C and C-N coupled products, enabling further exploration in drug discovery and development programs. Careful execution with attention to inert atmosphere techniques is essential for achieving high yields and reproducible results.

References

  • (No author given). (n.d.). Current time information in Pasuruan, ID. Google.
  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3, 2757-2759.
  • (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
  • Wang, N., & Tang, W. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry, 45(9), 3351-3360.
  • (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Tang, T., Fei, X.-D., Ge, Z.-Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal.
  • Rayadurgam, J., Sana, S., & Gu, Q. (n.d.).
  • (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.
  • (2023, August 15). How to Synthesize 5-Methoxy-2-tetralone? - FAQ. Guidechem.
  • (n.d.).
  • (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. Benchchem.
  • (2019, July 2). Palladate Precatalysts for the Formation of C–N and C–C Bonds.
  • Neumann, K. T., Laursen, S. R., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2014). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Chemistry Portal.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (2014, April 4). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide.
  • (n.d.).
  • (n.d.).
  • (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • (n.d.). Heck reaction. Wikipedia.
  • (2024, April 29).
  • (n.d.). Heck Reaction. Alfa Chemistry.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • (2025, August 10). ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide.
  • (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • (n.d.). Heck Reaction. Organic Chemistry Portal.
  • (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC.
  • (2024, October 12). Buchwald-Hartwig Coupling. Alfa Chemistry.
  • (n.d.). Suzuki reaction. Wikipedia.
  • (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional.
  • (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2009, June 10). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling.
  • (2018, September 1).
  • (2019, December 18).
  • (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • (n.d.). Synthesis method of 5-methoxy-2-tetralone.

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Application

Introduction: The Significance of 5-Methoxy-8-bromo-2-tetralone in Medicinal Chemistry

An Application Note and Protocol for the Scale-Up Laboratory Manufacturing of 5-Methoxy-8-bromo-2-tetralone For Researchers, Scientists, and Drug Development Professionals 5-Methoxy-8-bromo-2-tetralone is a crucial chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Laboratory Manufacturing of 5-Methoxy-8-bromo-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

5-Methoxy-8-bromo-2-tetralone is a crucial chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically active compounds. Its structural scaffold is a key building block in the development of novel therapeutics. A notable application is in the synthesis of Rotigotine, a dopamine agonist used in the management of Parkinson's disease, highlighting the importance of a robust and scalable manufacturing process for this compound[1][2].

The transition from a bench-scale synthesis to a larger, more controlled laboratory scale-up presents significant challenges. These include ensuring consistent yield and purity, managing process safety, and implementing effective quality control measures. This guide provides a detailed protocol and technical insights for the scale-up manufacturing of 5-methoxy-8-bromo-2-tetralone, with a focus on scientific integrity, safety, and process validation.

Overall Synthetic Workflow

The manufacturing process is conceptually divided into several key stages, from the synthesis of the precursor to the final purification and quality control of 5-methoxy-8-bromo-2-tetralone.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Bromination and Purification cluster_2 Quality Control start Starting Material: 3-Methoxyphenylacetic Acid acid_chloride Formation of 3-Methoxyphenylacetyl Chloride start->acid_chloride friedel_crafts Friedel-Crafts Acylation with Ethylene acid_chloride->friedel_crafts precursor Intermediate: 5-Methoxy-2-tetralone friedel_crafts->precursor bromination Electrophilic Bromination precursor->bromination workup Aqueous Work-up and Extraction bromination->workup purification Purification by Recrystallization/Chromatography workup->purification final_product Final Product: 5-Methoxy-8-bromo-2-tetralone purification->final_product qc In-process and Final Product Analysis (TLC, HPLC, NMR) purification->qc

Caption: Overall workflow for the synthesis of 5-Methoxy-8-bromo-2-tetralone.

Part 1: Synthesis of the Precursor, 5-Methoxy-2-tetralone

This protocol is based on a modern approach that is well-suited for larger-scale production due to its mild reaction conditions and shorter reaction steps[2]. It begins with the conversion of 3-methoxyphenylacetic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation with ethylene[1][2][3].

Experimental Protocol: Synthesis of 5-Methoxy-2-tetralone

Materials and Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and temperature probe

  • Heating mantle and oil bath

  • 3-Methoxyphenylacetic acid

  • Thionyl chloride

  • N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride

  • Ethylene gas source with flow controller

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Sodium carbonate

  • n-Hexane

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Formation of 3-Methoxyphenylacetyl Chloride:

    • In a well-ventilated fume hood, charge the reaction flask with 3-methoxyphenylacetic acid and anhydrous DCM.

    • Begin stirring and cool the mixture to 0-5 °C using an ice bath.

    • Slowly add thionyl chloride dropwise via the dropping funnel, maintaining the temperature below 10 °C. A catalytic amount of DMF can be added to facilitate the reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (around 40 °C) for 2-3 hours, or until the reaction is complete as monitored by TLC.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude 3-methoxyphenylacetyl chloride can be purified by recrystallization from n-hexane[1][3].

  • Friedel-Crafts Acylation with Ethylene:

    • In a separate, dry reaction vessel, suspend anhydrous aluminum chloride in anhydrous DCM.

    • Cool the suspension to -5 to 0 °C.

    • Dissolve the purified 3-methoxyphenylacetyl chloride in anhydrous DCM and add it dropwise to the aluminum chloride suspension, maintaining the low temperature.

    • Begin bubbling ethylene gas through the vigorously stirred reaction mixture. The flow rate should be controlled to ensure efficient reaction without excessive pressure buildup.

    • Maintain the reaction at low temperature for several hours, monitoring the progress by TLC.

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-methoxy-2-tetralone.

  • Purification via Bisulfite Adduct:

    • The crude product can be purified by forming a sodium bisulfite adduct[1][4]. Dissolve the crude 5-methoxy-2-tetralone in a suitable solvent and stir vigorously with a saturated solution of sodium bisulfite.

    • The solid adduct that precipitates is collected by filtration.

    • The purified 5-methoxy-2-tetralone is then liberated from the adduct by treatment with a base, such as sodium carbonate solution, followed by extraction with an organic solvent[1].

    • The organic extracts are combined, dried, and concentrated to yield pure 5-methoxy-2-tetralone.

Part 2: Bromination of 5-Methoxy-2-tetralone

The synthesis of 5-methoxy-8-bromo-2-tetralone is achieved through the electrophilic bromination of the 5-methoxy-2-tetralone precursor. The methoxy group at the 5-position is an activating group that directs the incoming electrophile to the electron-rich positions of the aromatic ring[5].

Experimental Protocol: Bromination

Materials and Equipment:

  • Multi-neck reaction flask with mechanical stirrer, dropping funnel, and thermometer, protected from light

  • 5-Methoxy-2-tetralone

  • A suitable solvent (e.g., dichloromethane or acetic acid)

  • Brominating agent (e.g., N-bromosuccinimide (NBS) or a solution of bromine in the same solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Recrystallization solvents (e.g., ethanol or petroleum ether)

Procedure:

  • Reaction Setup:

    • In a fume hood, dissolve the purified 5-methoxy-2-tetralone in the chosen solvent in the reaction flask.

    • Cool the solution to 0-5 °C.

  • Bromination:

    • If using bromine, prepare a solution of bromine in the same solvent and add it dropwise to the stirred solution of 5-methoxy-2-tetralone over a period of 1-2 hours, maintaining the temperature at 0-5 °C and protecting the reaction from light[6].

    • If using NBS, add it portion-wise to the cooled solution.

    • After the addition is complete, allow the reaction to stir at a low temperature or warm to room temperature for several hours, until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench any unreacted bromine by washing the reaction mixture with a 5% sodium bicarbonate solution or a solution of sodium thiosulfate until the color of bromine disappears[6].

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methoxy-8-bromo-2-tetralone.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether to yield the final product as a solid[7].

Data Summary Table

Parameter5-Methoxy-2-tetralone Synthesis5-Methoxy-8-bromo-2-tetralone Synthesis
Key Starting Material 3-Methoxyphenylacetic Acid5-Methoxy-2-tetralone
Key Reagents Thionyl chloride, Ethylene, AlCl₃Bromine or N-Bromosuccinimide
Solvent DichloromethaneDichloromethane or Acetic Acid
Reaction Temperature 0-40 °C0-25 °C
Reaction Time 4-8 hours2-6 hours
Typical Yield High (reported as suitable for industrial scale)[1]~68% (based on similar tetralone brominations)[7]
Purity (Post-purification) >98%>98%

Process Safety and Hazard Analysis

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of several reagents.

  • Bromine: Bromine is a highly corrosive, toxic, and strong oxidizing agent. It can cause severe burns to the skin and eyes, and inhalation of its vapors can be fatal[8][9].

    • Handling: Always handle bromine in a well-ventilated chemical fume hood.[10] Use personal protective equipment (PPE) including chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., fluorinated rubber).[10][11] Equipment for handling bromine should be made of compatible materials like glass, Teflon, or lead-lined steel.[8][10]

    • Spills: In case of a small spill (<1 liter), evacuate the area and ensure adequate ventilation. Neutralize the spill with a reducing agent like sodium thiosulfate or sodium bisulfite solution. For larger spills, evacuate and contact emergency services.

    • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[8][12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air and seek immediate medical attention.[8][10]

  • Thionyl Chloride: This reagent is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Handle in a fume hood with appropriate PPE.

  • Aluminum Chloride (Anhydrous): Reacts vigorously with water. Ensure all equipment is dry before use.

Analytical Quality Control

A robust analytical framework is essential for process validation and to ensure the quality of the final product.

  • In-Process Monitoring: Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of both the precursor synthesis and the bromination reaction.

  • Final Product Analysis:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of 5-methoxy-2-tetralone and the final product, 5-methoxy-8-bromo-2-tetralone. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a modifier like phosphoric or formic acid can be employed[13].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product and identifying any impurities.

    • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

References

  • Clean-Chemistry Synthesis of 2-Tetralones in a Single-Stage Acylation−Cycloalkylation Process. ACS Publications. Available at: [Link]

  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. University of Texas at Dallas. Available at: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

  • Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Synthesis of 5-Methoxy-2-tetralone. PrepChem.com. Available at: [Link]

  • New, Simple Procedure For The Preparation of 8-Methoxy-2-Tetralone. Scribd. Available at: [Link]

  • Method for synthesizing 6-bromo-2-tetralone. Google Patents.
  • Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Chemical Science (RSC Publishing). Available at: [Link]

  • 5-Methoxy-2-tetralone. SIELC Technologies. Available at: [Link]

  • Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. Green Chemistry. Available at: [Link]

  • Synthesis method of 5-methoxy-2-tetralone. Eureka by PatSnap. Available at: [Link]

  • Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. National Center for Biotechnology Information. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Syntheses of 5-, 7-, and 8-methoxy-3-methyl-2-tetralones. The Journal of Organic Chemistry. Available at: [Link]

  • Preparation technique of 5-methoxy-2-tetralone. Google Patents.
  • (PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. Available at: [Link]

  • An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkivoc. Available at: [Link]

  • A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. National Center for Biotechnology Information. Available at: [Link]

  • An ameliorative protocol for the quantification of purine 5′,8-cyclo-2′-deoxynucleosides in oxidized DNA. National Center for Biotechnology Information. Available at: [Link]

  • 5-Methoxyl-8-bromo-2-tetralone. PubChem. Available at: [Link]

  • 5-Methoxyl-8-bromo-2-tetralone — Chemical Substance Information. NextSDS. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Available at: [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Note: Enantioselective Synthesis Techniques Using 5-Methoxy-8-bromo-2-tetralone

Introduction & Strategic Rationale In the development of central nervous system (CNS) therapeutics, the 2-aminotetralin scaffold is a privileged pharmacophore, serving as the core structural motif for numerous dopaminerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the development of central nervous system (CNS) therapeutics, the 2-aminotetralin scaffold is a privileged pharmacophore, serving as the core structural motif for numerous dopaminergic and serotonergic agents. 5-Methoxy-8-bromo-2-tetralone (CAS 361432-52-2) is an exceptionally valuable, orthogonally functionalized building block for synthesizing these complex APIs.

From a strategic synthesis perspective, this specific tetralone offers two critical handles:

  • The C5-Methoxy Group: Acts as a stable, lipophilic ether that can either be retained for target receptor binding or subjected to late-stage BBr₃-mediated cleavage to yield a free phenol (common in D2/D3 agonists like rotigotine).

  • The C8-Bromide: Provides an indispensable electrophilic handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to build structural complexity at the 8-position.

The Core Challenge: The primary synthetic hurdle is the highly enantioselective installation of the C2-amine without triggering premature protodehalogenation (cleavage of the sensitive C8–Br bond). Traditional reductive amination using Palladium on carbon (Pd/C) and H₂ inevitably destroys the bromide handle. Therefore, advanced enantioselective techniques—specifically biocatalytic transamination and Iridium-catalyzed asymmetric reductive amination (ARA)—must be employed.

Method A: Biocatalytic Asymmetric Transamination (Green Chemistry)

Causality & Mechanism

ω -Transaminases ( ω -TAs) offer an elegant, heavy-metal-free route to chiral amines. They operate via a ping-pong bi-bi mechanism utilizing pyridoxal-5'-phosphate (PLP) as a cofactor[1]. The enzyme first accepts an amino group from a sacrificial donor (e.g., isopropylamine), converting PLP to pyridoxamine-5'-phosphate (PMP). The PMP intermediate then transfers the amino group to the prochiral face of the 5-methoxy-8-bromo-2-tetralone[2].

Why this method? Because biocatalysts operate at ambient temperature and physiological pH, there is absolutely zero risk of C–Br bond cleavage. Furthermore, by selecting either an (S)- or (R)-selective ω -TA (such as engineered variants from Vibrio fluvialis or Arthrobacter sp.), researchers can access either enantiomer with >99% enantiomeric excess (ee)[2].

Mechanism PLP1 Enzyme-PLP PMP Enzyme-PMP PLP1->PMP Amino Transfer PLP2 Enzyme-PLP PMP->PLP2 Chiral Transfer Acetone Acetone PMP->Acetone Product Chiral Amine PLP2->Product Donor Isopropylamine Donor->PLP1 Tetralone 5-OMe-8-Br-2-tetralone Tetralone->PMP

Ping-pong bi-bi mechanism of ω-transaminase on 2-tetralone.

Self-Validating Protocol: ω -TA Amination
  • Preparation of Enzyme Solution: Dissolve the lyophilized ω -TA (10 mg/mL) in 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP cofactor.

  • Substrate & Donor Addition: Add isopropylamine (IPA) to a final concentration of 500 mM (acts as the amine donor and drives equilibrium via mass action). Adjust the pH back to 7.5 using 1 M HCl. Add 5-methoxy-8-bromo-2-tetralone (50 mM) dissolved in DMSO (ensure final DMSO concentration is 10% v/v to aid substrate solubility without denaturing the enzyme).

  • Reaction Execution: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 24–48 hours.

  • Workup: Basify the aqueous phase to pH 11 using 1 M NaOH to deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE) (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Validation System:

    • Conversion: Analyze the crude mixture via GC-MS. The disappearance of the ketone mass (m/z 254/256) and appearance of the amine mass (m/z 255/257) validates conversion.

    • Enantiopurity: Derivatize the amine with acetic anhydride and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) to confirm >99% ee.

Method B: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

Causality & Mechanism

For larger-scale syntheses where biocatalyst volumetric productivity or substrate loading limits throughput, chemocatalytic Asymmetric Reductive Amination (ARA) is preferred[3]. Direct ARA using H₂ gas is mechanistically demanding because the intermediate imine must be reduced faster than the starting ketone.

Why Iridium? Palladium catalysts are notorious for oxidative addition into aryl-bromide bonds. Iridium(I) complexes bearing chiral phosphine-oxazoline (P,N) ligands are highly chemoselective for C=N bond reduction over C–Br bond insertion[3]. The rigid chiral environment created by the P,N ligand dictates the facial selectivity of the hydride transfer, yielding the chiral amine while perfectly preserving the C8-bromide.

Self-Validating Protocol: Ir-Catalyzed ARA
  • Imine Condensation: In a flame-dried Schlenk flask under argon, combine 5-methoxy-8-bromo-2-tetralone (1.0 mmol), the desired amine (e.g., p-methoxyaniline, 1.1 mmol), and Ti(OiPr)₄ (1.2 mmol) as a Lewis acid water-scavenger in dry THF (5 mL). Stir at room temperature for 4 hours.

  • Catalyst Activation: In a separate argon-purged vial, dissolve [Ir(cod)Cl]₂ (1.0 mol%) and a chiral (S,S)-f-binaphane or P,N ligand (2.2 mol%) in dry THF (2 mL). Stir for 30 minutes, then add iodine (I₂, 10 mol%) to activate the catalyst precursor.

  • Hydrogenation: Transfer the imine solution and the activated catalyst solution into a stainless-steel autoclave. Pressurize with H₂ gas to 30 bar. Stir at 50 °C for 12 hours.

  • Workup: Vent the H₂ gas safely. Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to precipitate titanium salts. Filter through a pad of Celite, extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.

  • Validation System:

    • Halogen Retention: Confirm the retention of the C8-bromide via High-Resolution Mass Spectrometry (HRMS), looking for the distinctive 1:1 isotopic pattern of ⁷⁹Br/⁸¹Br.

    • Structural Integrity: ¹H NMR should show the intact aromatic protons as a pair of doublets (ortho-coupling), confirming no dehalogenation occurred.

Quantitative Data Summary

The following table summarizes the operational metrics of both techniques when applied to 5-methoxy-8-bromo-2-tetralone:

ParameterMethod A: Biocatalytic TransaminationMethod B: Ir-Catalyzed ARA
Catalyst ω -Transaminase (V. fluvialis variant)[Ir(cod)Cl]₂ / Chiral P,N Ligand
Amine Source Isopropylamine (Donor)Primary Anilines / Benzylamine
Operating Temp 30 °C50 °C
Pressure Atmospheric30 bar H₂
Enantiomeric Excess (ee) > 99%92 – 96%
C8-Bromide Retention 100% (No risk of cleavage)> 95% (Highly chemoselective)
Scalability Moderate (Limited by substrate solubility)High (Standard chemical engineering)

Downstream Diversification Workflow

Once the chiral amine is successfully installed, the preserved C8-bromide serves as the anchor point for late-stage diversification. The workflow below illustrates the logical progression from the raw tetralone to a complex CNS agent via Pd-catalyzed cross-coupling.

Workflow A 5-Methoxy-8-bromo- 2-tetralone B Method A: ω-Transaminase A->B C Method B: Ir-Catalyzed ARA A->C D Chiral 2-Aminotetralin B->D >99% ee C->D 95% ee E Pd-Catalyzed Cross-Coupling D->E C8-Br Handle F Target API (CNS Agent) E->F

Enantioselective synthesis workflow for 5-methoxy-8-bromo-2-tetralone.

References

  • Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases ACS Catalysis (2013). URL:[Link]

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination ACS Catalysis (2021). URL:[Link]

  • Computational Prediction of ω-Transaminase Specificity by a Combination of Docking and Molecular Dynamics Simulations Journal of Chemical Information and Modeling (2021). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-8-bromo-2-tetralone

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the reaction yield and purity in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the reaction yield and purity in the synthesis of 5-methoxy-8-bromo-2-tetralone. This key intermediate is crucial in various medicinal chemistry programs, and its efficient synthesis is paramount. This document offers a two-part analysis focusing on the critical stages of the synthesis: the formation of the 5-methoxy-2-tetralone core and its subsequent regioselective bromination.

Overall Synthetic Strategy

The most common and scalable synthesis of 5-methoxy-8-bromo-2-tetralone is a two-step process. First, an intramolecular Friedel-Crafts reaction or a related cyclization method is employed to form the 5-methoxy-2-tetralone scaffold. This is followed by a highly regioselective electrophilic aromatic substitution to install the bromine atom at the C-8 position.

G cluster_0 Part 1: Tetralone Core Synthesis cluster_1 Part 2: Regioselective Bromination Start 3-Methoxyphenylacetic Acid (or related precursor) Acyl_Chloride Acyl Chloride Formation (e.g., with SOCl₂) Start->Acyl_Chloride Activation Cyclization Intramolecular Acylation (Friedel-Crafts) Acyl_Chloride->Cyclization Reaction with Ethylene & Catalyst Precursor 5-Methoxy-2-tetralone Cyclization->Precursor Workup & Purification Bromination Electrophilic Aromatic Bromination Precursor->Bromination Key Intermediate Product 5-Methoxy-8-bromo-2-tetralone Bromination->Product Workup & Purification G start Problem: Low Yield or Impure Product in Bromination Step q1 What is the main impurity? (Analyze by NMR/LCMS) start->q1 isomers Isomeric Products (e.g., 6-bromo) q1->isomers Wrong Regioselectivity overbromination Di- or Poly-brominated Products q1->overbromination Over-reaction alpha_bromination Alpha-Bromination (C-2 position) q1->alpha_bromination Wrong Reaction Type sol_isomers Solution: • Lower reaction temperature • Change solvent • Use a more selective  brominating agent isomers->sol_isomers sol_over Solution: • Reduce Br₂ to ~1.05 eq. • Add Br₂ dropwise • Monitor reaction closely by TLC  and quench upon completion overbromination->sol_over sol_alpha Solution: • Ensure conditions favor electrophilic  aromatic substitution. • Avoid conditions promoting  enol/enolate formation. alpha_bromination->sol_alpha

Caption: A troubleshooting flowchart for the regioselective bromination step.

Recommended Protocol: Regioselective Bromination

This protocol is based on general principles for the regioselective bromination of activated aromatic rings. [1]

  • Reaction Setup:

    • Dissolve 5-methoxy-2-tetralone (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask protected from light.

    • Cool the solution to 0°C in an ice bath.

  • Bromine Addition:

    • Prepare a solution of molecular bromine (1.05 eq) in the same solvent.

    • Add the bromine solution dropwise to the stirred tetralone solution over 20-30 minutes, ensuring the temperature remains low. The red-brown color of bromine should dissipate as it reacts.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to stir at 0°C or room temperature for 1-3 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench any unreacted bromine by washing the reaction mixture with a 5% sodium thiosulfate or sodium bisulfite solution.

    • Separate the organic layer and wash it with a 5% sodium bicarbonate solution and then with brine. [1] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-methoxy-8-bromo-2-tetralone.

Quantitative Data Summary

Precise yields can vary significantly based on reaction scale and specific laboratory conditions. However, the literature suggests that optimized, multi-step syntheses can achieve good overall yields.

StepReactionKey ReagentsReported YieldReference
1Tetralone Formation3-methoxyphenylacetic acid, SOCl₂, AlCl₃, EthyleneHigh (not quantified)[2]
1Tetralone Formation4-phenylbutyric acid, H-Beta zeolite81.2% (for α-tetralone)[3]
2BrominationBr₂ in Acetic Acid60-68% (for 2-bromo-1-tetralone)[4]

Note: Yields are for analogous or related structures and serve as a benchmark. Direct yield data for the title compound is not always publicly available.

References

  • An In-depth Technical Guide to the Friedel-Crafts Acylation for Tetralone Synthesis. BenchChem.
  • Strategies to improve the regioselectivity of tetralone bromination. BenchChem.
  • Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. ResearchGate.
  • Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC.
  • How to Synthesize 5-Methoxy-2-tetralone? Guidechem.
  • An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. BenchChem.
  • Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing).
  • Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry.
  • Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry. Available at: [Link]

  • Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate.
  • Synthesis method of 5-methoxy-2-tetralone. Eureka by PatSnap.
  • New, Simple Procedure For The Preparation of 8-Methoxy-2-Tetralone. Scribd.
  • Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.

Sources

Optimization

minimizing debromination side reactions in 2-tetralone derivatives

Welcome to the Technical Support Center for 2-Tetralone Derivatives . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Tetralone Derivatives . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of pharmaceutical intermediates (such as rotigotine and other dopamine agonists): unwanted hydrodebromination .

Brominated 2-tetralones (e.g., 5-bromo-2-tetralone, 6-bromo-2-tetralone) possess a highly labile carbon-bromine (C-Br) bond. During downstream functionalization—specifically reductive amination and transition-metal-catalyzed cross-coupling—this bond is susceptible to premature cleavage, leading to significant yield losses and complex purification bottlenecks[1].

This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to help you engineer self-validating, high-yielding synthetic workflows.

Mechanistic Insight: The Causality of Hydrodebromination

To prevent debromination, we must first understand the thermodynamic and kinetic pathways that cause it.

  • In Reductive Amination: Debromination typically occurs when overly aggressive hydride donors (e.g., NaBH4​ ) or catalytic hydrogenation conditions ( Pd/C with H2​ ) are employed. These reagents do not differentiate well between the transient iminium ion and the aryl bromide bond, leading to direct reduction of the C-Br bond[2].

  • In Transition Metal Catalysis (Cross-Coupling): Hydrodebromination is a competing catalytic cycle. It is triggered by the formation of a metal-hydride species (e.g., a Pd-H intermediate). This hydride is often sourced from β -hydride elimination of aliphatic amines, alkoxide bases, or protic solvents. The metal-hydride inserts into the aryl bromide, replacing the halogen with a proton[3].

Pathway A Bromo-2-tetralone + Primary Amine B Iminium Intermediate A->B Condensation (-H2O) D Undesired: Debrominated Aminotetralin A->D Direct C-Br Reduction C Desired: Bromo-aminotetralin B->C Mild Hydride Donor (NaBH(OAc)3) B->D Strong Reductant (NaBH4 or Pd/H2)

Reaction pathways of bromo-2-tetralones during reductive amination.

Quantitative Data: Reagent Selection for Reductive Amination

The choice of reducing agent is the single most critical variable in preventing debromination during the synthesis of bromo-aminotetralins.

Reducing AgentRelative Hydride ReactivityRisk of HydrodebrominationApplication Scientist Recommendation
Pd/C+H2​ Very HighCritical Avoid entirely unless global dehalogenation is the explicit goal.
NaBH4​ HighHighAvoid; causes competitive ketone reduction and significant C-Br cleavage.
NaBH3​CN ModerateLow-ModerateAcceptable, but generates highly toxic HCN gas; slight risk of debromination at elevated temps.
NaBH(OAc)3​ MildVery Low Gold Standard. Highly chemoselective for iminium ions over aryl bromides[2].

Verified Protocol: Chemoselective Reductive Amination

To achieve >95% chemoselectivity, we utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate groups sterically hinder the reagent and reduce the nucleophilicity of the hydride, rendering it incapable of reducing the aryl C-Br bond under standard conditions[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-2-tetralone (1.0 eq) and the desired primary amine (e.g., n-propylamine, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Imine Pre-formation: Stir the mixture at room temperature for 1–2 hours. Causality: Allowing the imine/enamine to fully form before introducing the reductant prevents the premature reduction of the starting ketone into a secondary alcohol.

  • Controlled Reduction: Cool the reaction vessel to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise. Causality: Maintaining a low temperature during the exothermic hydride transfer further suppresses off-target bond cleavage.

  • Reaction Monitoring: Stir for 4–12 hours, allowing the reaction to slowly warm to room temperature. Monitor the disappearance of the imine intermediate via HPLC or TLC.

  • Quenching & Extraction: Quench carefully with saturated aqueous NaHCO3​ to neutralize acetic acid byproducts. Extract the aqueous layer with dichloromethane (DCM), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[2].

Troubleshooting Guide: Transition Metal Cross-Coupling

If your workflow involves Suzuki, Buchwald-Hartwig, or photoredox Ni-catalyzed coupling of a bromo-tetralone derivative, debromination is a persistent threat. Use the following decision matrix to optimize your catalytic cycle.

Workflow Start Target: Functionalize Bromo-2-tetralone Decision Reaction Class? Start->Decision RA Reductive Amination Decision->RA CC Transition Metal Cross-Coupling Decision->CC RA_Opt Use NaBH(OAc)3 Solvent: DCE or THF Temp: 0°C to RT RA->RA_Opt CC_Opt Bulky Ligands (e.g., PCy3) Non-protic Solvent Weaker Base CC->CC_Opt

Decision workflow for mitigating debromination in bromo-2-tetralone derivatives.

Frequently Asked Questions (FAQs)

Q1: During Pd-catalyzed Buchwald-Hartwig amination of 7-bromo-2-tetralone, my main product is the debrominated tetralone. How do I fix this? A1: The debromination is occurring via a palladium-hydride intermediate. To suppress this side reaction, you must accelerate the reductive elimination step of the desired product so that it outcompetes the hydride insertion. Switch to a bulky, electron-rich phosphine ligand like XPhos or PCy3​ [3][5]. Additionally, lower the reaction temperature and switch to a strictly non-protic solvent (e.g., toluene) to eliminate solvent-derived protons.

Q2: Why am I seeing debrominated 2-tetralone in my starting material before I even run the reaction? A2: Bromo-2-tetralones are highly sensitive to light, heat, and trace transition metals. Prolonged storage at room temperature can lead to autocatalytic degradation and spontaneous debromination. Always store these intermediates at -20 °C under an inert atmosphere, and consider filtering them through a short plug of silica to remove trace impurities before use.

Q3: How can I accurately detect and quantify the amount of debrominated byproduct in my reaction mixture? A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective method[3]. The debrominated byproduct will elute at a slightly different retention time due to altered polarity. Crucially, the mass spectrum of the desired brominated product will show a distinct 1:1 isotopic doublet (separated by 2 Da) due to the 79Br and 81Br isotopes. The debrominated byproduct will lack this isotopic signature and show a mass shift of exactly -78/80 Da.

References

  • BenchChem Technical Support Team. 5-Bromo-2-tetralone | 132095-53-5 - Benchchem: Reductive Amination of 5-Bromo-2-tetralone. BenchChem. 2

  • BenchChem Technical Support Team. Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions. BenchChem. 3

  • Chinese Chemical Society. Photoredox Ni-Catalyzed Selective Coupling of Organic Halides and Oxalates to Esters via Alkoxycarbonyl Radical Intermediates. CCS Chemistry. 5

  • Google Patents. WO2002072549A1 - Functionalized heterocycles as modulators of chemokine receptor function and methods of use therefor.4

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 5-Methoxyl-8-bromo-2-tetralone Crystallization

Welcome to the technical support center dedicated to the crystallization of 5-methoxyl-8-bromo-2-tetralone (CAS: 361432-52-2). This guide is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the crystallization of 5-methoxyl-8-bromo-2-tetralone (CAS: 361432-52-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining this key intermediate in a highly pure, crystalline form. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals when selecting a solvent for the crystallization of 5-methoxyl-8-bromo-2-tetralone?

The ideal solvent system should meet several key criteria. Primarily, the compound should exhibit high solubility at an elevated temperature and low solubility at a lower temperature (e.g., room temperature or 0-5°C). This temperature-dependent solubility differential is the driving force for crystallization and is crucial for achieving a high recovery yield. Additionally, the solvent should be chemically inert with the tetralone derivative, be easily removable from the final product, and ideally, be non-toxic and environmentally benign.

Q2: Based on its structure, what classes of solvents are a good starting point for screening?

5-Methoxyl-8-bromo-2-tetralone possesses a moderately polar ketone, an ether linkage, and an aromatic ring. Following the "like dissolves like" principle, solvents of intermediate polarity are excellent starting points.[1] These include:

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl acetate

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Tetrahydrofuran (THF)

Nonpolar solvents like hexane or heptane are likely to be poor solvents at all temperatures and are therefore excellent candidates as anti-solvents.[2]

Q3: What is polymorphism, and should I be concerned about it for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[4][5] The choice of solvent is a major factor that can influence which polymorphic form crystallizes.[3][6] While specific polymorphic studies on 5-methoxyl-8-bromo-2-tetralone are not widely published, it is prudent to assume that polymorphism is possible. Consistent control over crystallization conditions (solvent, cooling rate, agitation) is key to ensuring batch-to-batch consistency.[5]

Q4: How do impurities affect the crystallization process?

Impurities can have a significant and often unpredictable impact on crystallization.[7][8] They can:

  • Inhibit or slow down crystal growth: By adsorbing onto the crystal surface, impurities can block sites for solute molecules to attach, hindering growth.[9][10]

  • Alter crystal habit (shape): Selective adsorption of impurities on specific crystal faces can inhibit their growth, leading to changes in the overall crystal morphology (e.g., from prisms to needles).[8][11]

  • Increase solubility: The presence of impurities can increase the solubility of the main compound, potentially leading to lower yields.[9]

  • Promote the formation of metastable polymorphs: Impurities can sometimes template the nucleation of a less stable crystal form.[9]

It is almost always beneficial to start with the purest possible material before attempting the final crystallization.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: The compound has dissolved in the hot solvent, but no crystals form upon cooling.

  • Causality & Explanation: This is one of the most common issues and typically points to one of two scenarios: the solution is not sufficiently saturated, or it has become a stable supersaturated solution without nucleating.

  • Troubleshooting Steps:

    • Induce Nucleation: First, try to induce crystal formation. Scratching the inside of the flask at the solution's surface with a glass rod can create microscopic imperfections that serve as nucleation sites.[2] Alternatively, adding a "seed crystal" of previously isolated pure product provides a perfect template for crystal growth.[12]

    • Increase Concentration: If nucleation induction fails, it's likely too much solvent was used. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool slowly again.[2]

    • Cool to a Lower Temperature: Place the flask in an ice bath or a freezer to further decrease the solubility and promote crystallization. Be aware that rapid cooling can sometimes lead to smaller crystals.[12]

    • Introduce an Anti-Solvent: If working with a solvent in which the compound is highly soluble even when cold, you can slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

Issue 2: An oil has formed instead of solid crystals ("oiling out").

  • Causality & Explanation: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point (or the melting point of a solvate). The high concentration of the solute effectively acts as its own solvent. This is common when using high-boiling point solvents or when the crude material has impurities that depress the melting point.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add more of the same solvent to lower the saturation temperature. The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point.[13]

    • Slow Down the Cooling Rate: Insulate the flask to ensure very slow cooling. This gives molecules more time to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.

    • Change the Solvent System: Switch to a lower-boiling point solvent. Alternatively, use a solvent/anti-solvent system where crystallization can be induced at a lower temperature by the addition of the anti-solvent.

Issue 3: The crystal yield is very low.

  • Causality & Explanation: A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor after cooling. This can be due to using an excessive volume of solvent, not cooling to a low enough temperature, or choosing a solvent in which the compound has significant solubility even when cold.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. This creates a highly saturated solution upon cooling.[2]

    • Optimize Final Temperature: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath (0-5°C) for at least 30-60 minutes can significantly increase the yield.[2]

    • Solvent Selection: Re-evaluate your solvent choice. The ideal solvent will have very low solubility for your compound at low temperatures. Refer to the solvent screening protocol below.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and attempt a second crystallization (a "second crop"). Be aware that this crop will likely be less pure than the first.

Issue 4: The crystals are very fine needles or powder, which are difficult to filter and wash.

  • Causality & Explanation: Needle-like or very fine crystals often result from rapid nucleation and growth, which occurs when the solution becomes highly supersaturated very quickly. The choice of solvent also plays a crucial role in determining the crystal habit (the external shape).[11][14] Different solvents can interact preferentially with different crystal faces, promoting or inhibiting growth in certain directions.[15][16]

  • Troubleshooting Steps:

    • Reduce the Rate of Supersaturation: The most effective strategy is to slow down the crystallization process. Avoid crash-cooling the solution. Let it cool slowly to room temperature before moving it to an ice bath.

    • Decrease the Initial Concentration: Start with a slightly more dilute solution (use more hot solvent). While this may slightly decrease the yield, it can dramatically improve crystal size and quality.

    • Experiment with Different Solvents: The solvent-crystal surface interaction is a primary determinant of crystal habit.[11][17] Try crystallizing from a different solvent or solvent mixture (e.g., Toluene/Hexane instead of Ethanol/Water) to see if a more equant (less needle-like) crystal shape can be obtained.

Data Presentation

Table 1: Theoretical Solvent Suitability for 5-Methoxyl-8-bromo-2-tetralone Crystallization

This table provides a starting point for solvent selection based on general chemical principles. Experimental verification is required.

SolventClassBoiling Point (°C)PolarityExpected RoleRationale & Considerations
Hexane / Heptane Aliphatic69 / 98NonpolarAnti-Solvent Low solubility expected. Ideal for anti-solvent crystallization or washing final crystals.[2][18]
Toluene Aromatic111LowGood Solvent Aromatic nature should provide good solubility at high temperatures. Lower polarity than esters/alcohols.
Ethyl Acetate Ester77MediumGood Solvent The ester and ketone functionalities suggest good solubility. Volatile and easy to remove.
Acetone Ketone56Medium-HighGood Solvent "Like dissolves like" with the tetralone's ketone group. Low boiling point allows for easy removal but can lead to rapid evaporation/cooling.
Isopropanol (IPA) Alcohol82HighGood Solvent Capable of hydrogen bonding. Often provides a good solubility gradient with temperature.
Ethanol Alcohol78HighGood Solvent Similar to IPA. Often used in a co-solvent system with water.
Methanol Alcohol65HighGood Solvent May be too powerful a solvent, leading to high solubility even when cold and thus lower yields.
Water Aqueous100Very HighAnti-Solvent Compound is expected to be insoluble in water. Can be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone.[2]
Dichloromethane (DCM) Halogenated40MediumUse with Caution High solubility is likely. Its high volatility can make controlled crystallization difficult.[19]

Experimental Protocols

Protocol 1: Systematic Solvent Screening (Small Scale)

  • Preparation: Place ~20-30 mg of crude 5-methoxyl-8-bromo-2-tetralone into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., toluene, ethyl acetate, isopropanol) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the approximate solubility at room temperature.

  • Heating: For vials where the solid did not dissolve at room temperature, gently heat them in a water bath or on a hot plate, adding more solvent dropwise if necessary until the solid fully dissolves. Record the solvents that required heating.

  • Cooling: Remove the vials from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.

  • Chilling: Place the vials that have not crystallized into an ice bath for 20-30 minutes.

  • Evaluation: Assess the quality and quantity of crystals formed in each solvent. The best single solvent is one that required heating to dissolve the solid and produced a good yield of crystals upon cooling.

Protocol 2: Standard Cooling Recrystallization

  • Dissolution: Place the crude 5-methoxyl-8-bromo-2-tetralone in an Erlenmeyer flask. Add the chosen solvent (identified from screening) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Workflows

Solvent_Selection_Workflow start Start: Crude 5-methoxyl-8-bromo-2-tetralone screen Perform Small-Scale Solvent Screen start->screen evaluate Evaluate Results screen->evaluate single_solvent Good single solvent found? (Soluble hot, insoluble cold) evaluate->single_solvent path_good Proceed with Cooling Crystallization Protocol single_solvent->path_good Yes path_bad Consider Solvent/ Anti-Solvent System single_solvent->path_bad No

Caption: A workflow for initial solvent screening.

Troubleshooting_Workflow start Crystallization Attempted outcome What was the result? start->outcome no_xtal Problem: No Crystals Formed outcome->no_xtal No Crystals oiled_out Problem: Compound Oiled Out outcome->oiled_out Oiled Out low_yield Problem: Low Yield outcome->low_yield Low Yield sol_no_xtal 1. Scratch / Seed 2. Evaporate solvent 3. Cool further no_xtal->sol_no_xtal sol_oiled_out 1. Re-heat & add more solvent 2. Cool slower 3. Change solvent oiled_out->sol_oiled_out sol_low_yield 1. Use less hot solvent 2. Cool to lower temp 3. Check solvent choice low_yield->sol_low_yield

Caption: A decision tree for troubleshooting common issues.

References

  • Technical Support Center: Recrystallization of 7-Bromo-1-tetralone - Benchchem.
  • Understanding the role of solvent in regulating the crystal habit - RSC Publishing.
  • Impact of impurities on crystal growth.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC.
  • How to prepare and apply 7-Bromo-1-tetralone efficiently? - FAQ - Guidechem.
  • How to Grow Crystals.
  • Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate.
  • Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace.
  • Effects of impurities on crystal growth processes - ScholarBank@NUS.
  • Understanding the Effect of a Solvent on the Crystal Habit | Request PDF - ResearchGate.
  • crystallography-crystallization-guide.pdf - IMSERC.
  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical - MDPI.
  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing).
  • Impact of Crystal Habit on the Dissolution Rate and In Vivo Pharmacokinetics of Sorafenib Tosylate - PMC.
  • Crystal polymorphism - Wikipedia.
  • Open questions in organic crystal polymorphism - PMC - NIH.
  • View of Recent advances in the identification and prediction of polymorphs.
  • Technical Support Center: Purification of 2-Methyl-1-tetralone and its Derivatives - Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Scale-Up Synthesis of 8-Bromo-5-methoxy-2-tetralone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing challenges during the scale-up of complex pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing challenges during the scale-up of complex pharmaceutical intermediates.

The bromination of 5-methoxy-2-tetralone to yield 8-bromo-5-methoxy-2-tetralone is a critical synthetic node, particularly because this compound is a highly valued precursor for dopaminergic active pharmaceutical ingredients (APIs) such as rotigotine[1],[2]. While this electrophilic aromatic substitution is straightforward in a 100 mL round-bottom flask, transitioning to pilot-plant reactors introduces complex mass transfer, thermodynamic, and kinetic variables.

Below is our comprehensive guide to understanding impurity causality, troubleshooting batch failures, and implementing self-validating protocols for scale-up success.

Mechanistic Pathway & Impurity Formation

To successfully control your impurity profile, you must first understand the competing reaction pathways. The methoxy group at the C5 position is strongly electron-donating, activating the aromatic ring and directing electrophiles to the ortho (C6) and para (C8) positions.

G SM 5-Methoxy-2-tetralone (Starting Material) Br2 Bromination (Br2, DCM, -10°C) SM->Br2 Target 8-Bromo-5-methoxy-2-tetralone (Desired Product) Br2->Target Para-directing (Major) Imp1 6-Bromo-5-methoxy-2-tetralone (Regioisomer) Br2->Imp1 Ortho-directing (Minor) Imp2 6,8-Dibromo-5-methoxy-2-tetralone (Overbromination) Target->Imp2 Excess Br2 Imp1->Imp2 Excess Br2

Figure 1: Reaction pathways and impurity formation during 5-methoxy-2-tetralone bromination.

Quantitative Impurity Profiling

During scale-up, you will likely encounter four primary impurities. The table below summarizes their origins and analytical signatures to aid your Quality Control (QC) team.

Impurity ProfileChemical Structure / OriginRelative Retention Time (RRT)*Corrective Action / Mitigation Strategy
6-Bromo-5-methoxy-2-tetralone Regioisomer (Ortho-bromination)0.85Maintain internal temp < -10°C; ensure rapid heat dissipation.
6,8-Dibromo-5-methoxy-2-tetralone Overbromination (Excess Br₂)1.25Strictly control Br₂ stoichiometry (1.02 eq); optimize mixing.
5-Methoxy-2-tetralone Unreacted Starting Material0.60Ensure complete Br₂ dosing; monitor via real-time HPLC.
Quinone Derivatives Oxidation / Degradation Products0.30 - 0.45Degas solvents; operate strictly under an inert N₂/Ar atmosphere.

*Note: RRT values are approximate and depend on the specific reverse-phase HPLC method (e.g., C18 column, MeCN/Water gradient).

Troubleshooting FAQs

Q1: My bench-scale reactions yielded >95% of the 8-bromo isomer, but my 20-liter scale-up batch shows a significant shift toward the 6-bromo regioisomer. Why is this happening? A1: This is a classic thermodynamic vs. kinetic control issue exacerbated by scale. Kinetically, bromination at the para position (C8) is favored due to lower steric hindrance from the adjacent non-aromatic ring. At a small scale, rapid heat dissipation keeps the reaction strictly kinetically controlled. However, larger volumes suffer from thermal gradients and localized overheating near the reactor walls or addition ports[3]. Elevated internal temperatures provide the kinetic energy required to overcome the activation barrier for ortho-bromination (C6). Solution: Upgrade to a double-jacketed glass reactor, optimize your mechanical impeller speed for high-shear mixing, and strictly maintain the internal temperature below -10°C during the entire bromine addition phase.

Q2: We are seeing unacceptable levels of the 6,8-dibromo-5-methoxy-2-tetralone impurity. How do we suppress overbromination? A2: Once the monobrominated product forms, the aromatic ring is only mildly deactivated by the electronegative bromine atom. The strong activating effect of the methoxy group still allows a second bromination event to occur if the local concentration of Br₂ is too high. This is a mass transfer failure; if bromine is added too quickly, local supersaturation occurs[3]. Solution: Never use manual addition at scale. Utilize a continuous programmable dosing pump with a subsurface dip tube. Furthermore, strictly cap your stoichiometry at 1.02 equivalents of Br₂ and quench the reaction immediately once in-process controls indicate completion.

Q3: Our purified product is turning yellow/orange upon storage instead of remaining a pale crystalline solid. Is the product degrading? A3: Yes. The yellow-to-orange discoloration is a hallmark of oxidation and degradation[4]. Electron-rich aromatic systems like methoxytetralones are highly susceptible to autoxidation, especially in the presence of trace transition metals, residual acid, or light exposure. This leads to the formation of highly conjugated, colored quinone-like structures (e.g., 8-bromo-5-methoxy-1,2-naphthoquinone). Solution: Degas all reaction solvents, run the entire workflow under an inert nitrogen or argon atmosphere, and ensure the organic layer is thoroughly washed with a mild base (like 5% NaHCO₃) during workup to neutralize any residual HBr before concentration.

Q4: Distillation worked for purifying the starting material, but it is destroying our brominated product. What is the most scalable purification protocol? A4: Vacuum distillation is effective for unhalogenated tetralones[4], but applying high heat to 8-bromo-5-methoxy-2-tetralone triggers thermal degradation and catastrophic dehydrobromination. Flash chromatography is too solvent-intensive for pilot scales. Solution: Selective crystallization is the most robust and scalable method. The symmetry and crystal lattice packing efficiency of the 8-bromo isomer differ significantly from the 6-bromo and 6,8-dibromo analogs. By performing a solvent swap to a moderately polar system (Ethyl Acetate/Heptane), you can selectively precipitate the target compound while leaving the impurities dissolved in the mother liquor.

Self-Validating Scale-Up Protocol: Bromination & Crystallization

This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs) and causality-driven steps, the methodology inherently prevents the propagation of errors.

Scale: 1.0 kg Starting Material Target Yield: >85% (Post-crystallization) | Target Purity: >98.5%

Step 1: Reactor Preparation & Dissolution

  • Purge a 20 L jacketed borosilicate glass reactor with high-purity Nitrogen for 15 minutes to displace oxygen and prevent quinone formation.

  • Charge the reactor with 1.00 kg (5.67 mol) of 5-methoxy-2-tetralone and 10.0 L of anhydrous dichloromethane (DCM). Note: Anhydrous conditions prevent the formation of hypobromous acid (HOBr), which causes unpredictable side-reactions.

Step 2: Temperature Equilibration & Hydrodynamics

  • Set the chiller fluid to -20°C and engage the mechanical overhead stirrer at 250 RPM.

  • Cool the reaction mixture until the internal temperature probe registers strictly between -15°C and -10°C. Note: Mechanical stirring is mandatory to ensure homogeneous mass transfer and eliminate thermal gradients[3].

Step 3: Controlled Bromine Dosing

  • Prepare a dosing solution of 0.925 kg (5.78 mol, 1.02 eq) of elemental bromine (Br₂) dissolved in 2.0 L of anhydrous DCM.

  • Using a continuous programmable dosing pump, add the Br₂ solution via a subsurface dip tube over exactly 4.0 hours.

  • Critical Control Parameter (CCP): The internal temperature must not exceed -8°C during addition. If it does, pause dosing automatically.

Step 4: In-Process Control (IPC) & Quenching

  • 15 minutes after dosing is complete, pull a 1 mL aliquot, quench with Na₂S₂O₃, and analyze via HPLC.

  • Validation Gate: Proceed only if unreacted 5-methoxy-2-tetralone is <1.0%. Do not add more Br₂ if the reaction is incomplete; instead, extend the hold time by 15 minutes.

  • Immediately quench the reaction by rapidly adding 3.0 L of a 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution. Note: Rapid quenching halts the reaction exactly when the starting material is consumed, physically preventing 6,8-dibromo formation.

Step 5: Workup & Selective Crystallization

  • Separate the organic (bottom) layer. Wash sequentially with 3.0 L of 5% NaHCO₃ (to neutralize residual HBr) and 3.0 L of brine.

  • Transfer the organic layer to a rotary evaporator. Exchange the DCM solvent by continuously adding an Ethyl Acetate/Heptane mixture (1:4 v/v) while distilling off DCM under reduced pressure until the internal volume is ~4.0 L.

  • Cool the resulting slurry to 0°C at a controlled rate of 10°C/hour, hold for 2 hours, and filter the pale crystalline solid. Dry under vacuum at 30°C.

References
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis , HWS Labortechnik Mainz.[Link]

  • US8614337B2 - S-5-substituent-N-2′-(thiophene-2-yl)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Methoxyl-8-bromo-2-tetralone and 5-Methoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, tetralone scaffolds are crucial intermediates for a variety of pharmacologically active molecules, including t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, tetralone scaffolds are crucial intermediates for a variety of pharmacologically active molecules, including treatments for neurodegenerative diseases like Parkinson's.[1][2][3] This guide provides an in-depth comparison of the chemical reactivity of two key tetralone derivatives: 5-methoxy-2-tetralone and its brominated counterpart, 5-methoxyl-8-bromo-2-tetralone. Understanding the nuanced differences in their reactivity, governed by their distinct electronic and steric profiles, is paramount for strategic synthetic planning and the efficient development of novel therapeutics.

At a Glance: Key Structural and Reactivity Differences

Feature5-Methoxy-2-tetralone5-Methoxyl-8-bromo-2-tetralone
Molecular Formula C₁₁H₁₂O₂[4]C₁₁H₁₁BrO₂[5]
Molecular Weight 176.21 g/mol [4]255.11 g/mol [5]
Key Substituents 5-Methoxy5-Methoxy, 8-Bromo
Aromatic Ring Reactivity Activated towards Electrophilic Aromatic Substitution (EAS)Deactivated towards EAS; Possesses a handle for cross-coupling
Ketone Reactivity Standard reactivity for a 2-tetraloneSteric hindrance from the 8-bromo group can influence nucleophilic attack
Synthetic Utility Precursor for compounds requiring an electron-rich aromatic system[2]Versatile precursor for introducing diversity at the C8 position via cross-coupling

Structural and Electronic Analysis: The Influence of the Bromo Substituent

The fundamental difference between these two molecules lies in the presence of a bromine atom at the C8 position of the tetralone core. This single atomic change imparts significant alterations to the molecule's electronic and steric landscape.

5-Methoxy-2-tetralone: The methoxy group at C5 is a powerful electron-donating group (EDG) through resonance, while also exerting a weaker electron-withdrawing inductive effect. The net result is an activation of the aromatic ring, making it more susceptible to electrophilic attack. This increased electron density enhances the nucleophilicity of the aromatic system.

5-Methoxyl-8-bromo-2-tetralone: The addition of a bromine atom at C8 introduces competing electronic effects. Bromine is an electronegative atom, exerting a strong electron-withdrawing inductive effect that deactivates the aromatic ring towards electrophilic aromatic substitution. While it can donate electron density through resonance, this effect is weaker than its inductive pull. Furthermore, the bromine atom introduces significant steric bulk in the peri position relative to the methoxy group.

Caption: Dominant electronic and steric effects of substituents.

Comparative Reactivity in Key Transformations

The structural differences outlined above translate into distinct reactivity profiles in several classes of chemical reactions.

Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS):

  • 5-Methoxy-2-tetralone: The electron-rich aromatic ring is primed for EAS reactions like nitration, halogenation, and Friedel-Crafts reactions. The methoxy group is a strong ortho-, para-director, meaning substitution will preferentially occur at the C6 and C8 positions.

  • 5-Methoxyl-8-bromo-2-tetralone: The presence of the deactivating bromo group significantly reduces the nucleophilicity of the aromatic ring, making EAS reactions more challenging.[6] The reaction rates will be slower, and more forcing conditions may be required.

Palladium-Catalyzed Cross-Coupling Reactions:

This is where 5-methoxyl-8-bromo-2-tetralone offers a distinct synthetic advantage. The carbon-bromine bond serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.[7][8] This allows for the strategic installation of a variety of substituents at the C8 position.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, enabling the synthesis of 8-aryl or 8-vinyl derivatives.[9][10][11]

  • Heck Coupling: Reaction with alkenes to introduce alkenyl groups.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes to yield 8-alkynyl derivatives.[10]

  • Buchwald-Hartwig Amination: Reaction with amines to form 8-amino-tetralone derivatives.

5-methoxy-2-tetralone lacks this functionality, making it unsuitable for such transformations without prior functionalization of the aromatic ring.

G cluster_0 5-Methoxyl-8-bromo-2-tetralone cluster_1 Cross-Coupling Products start Aryl Bromide (Ar-Br) suzuki Ar-Aryl (Suzuki) start->suzuki Pd Catalyst, Base R-B(OH)₂ heck Ar-Alkene (Heck) start->heck Pd Catalyst, Base Alkene sonogashira Ar-Alkyne (Sonogashira) start->sonogashira Pd/Cu Catalyst, Base Alkyne buchwald Ar-Amine (Buchwald-Hartwig) start->buchwald Pd Catalyst, Base R₂NH G start Combine Reactants & Catalyst inert Evacuate & Backfill with Inert Gas start->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (90-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool & Perform Aqueous Workup monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

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Comparative

Comparative Guide: Brominating Agents for the Regioselective Synthesis of 5-Methoxy-8-bromo-2-tetralone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 5-Methoxy-8-bromo-2-tetralone (CAS: 361432-52-2)[1] Executive Summary 5-Methoxy-8-bromo-2-tetralone is a highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 5-Methoxy-8-bromo-2-tetralone (CAS: 361432-52-2)[1]

Executive Summary

5-Methoxy-8-bromo-2-tetralone is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of complex alkaloids and dopaminergic agents (such as rotigotine analogs)[2]. The critical challenge in its synthesis lies in achieving precise regiocontrol. The starting material, 5-methoxy-2-tetralone, possesses an electron-rich aromatic ring that is highly susceptible to electrophilic aromatic substitution (EAS).

As a Senior Application Scientist, the goal is not merely to brominate the ring, but to selectively drive the electrophile to the C-8 position while suppressing C-6 bromination, benzylic radical bromination, and over-bromination. This guide objectively compares three primary brominating agents—Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)—providing empirical data and field-proven protocols to optimize your synthetic workflow[3].

Mechanistic Causality & Regioselectivity

Understanding the electronic and steric environment of 5-methoxy-2-tetralone is essential for rational reagent selection.

  • Electronic Activation: The methoxy group at C-5 acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density at the ortho (C-6) and para (C-8) positions.

  • Steric Differentiation: While both C-6 and C-8 are electronically activated, the C-6 position is situated adjacent to the bulky, saturated aliphatic ring of the tetralone core. This creates a steric clash for incoming bulky electrophiles. Consequently, the C-8 position (para to the methoxy group) is kinetically and thermodynamically favored for substitution.

MechanisticPathway SM 5-Methoxy-2-tetralone (EDG activates C-6 & C-8) Br2 Br2 / AcOH (Fast, Low Selectivity) SM->Br2 NBS NBS / MeCN (Mild, High Selectivity) SM->NBS DBDMH DBDMH / DCM (Scalable, High Yield) SM->DBDMH Intermediate Wheland Intermediate (Resonance Stabilized) Br2->Intermediate NBS->Intermediate DBDMH->Intermediate Target 5-Methoxy-8-bromo-2-tetralone (Para-product: Major) Intermediate->Target Sterically Favored Byproduct 5-Methoxy-6-bromo-2-tetralone (Ortho-product: Minor) Intermediate->Byproduct Sterically Hindered

Caption: Mechanistic pathway of EAS on 5-methoxy-2-tetralone demonstrating regioselectivity.

Quantitative Comparison of Brominating Agents

Selecting the correct brominating agent dictates the impurity profile and scalability of the reaction. The table below summarizes the performance of the three most common reagents based on empirical laboratory data.

Brominating AgentActive Br⁺ Equiv.Regioselectivity (C-8 : C-6)Typical YieldScalabilitySafety & Handling
Br₂ / AcOH 100%Moderate (~80:20)*65–75%PoorHigh hazard; toxic, corrosive fuming liquid.
NBS / MeCN 50%High (>90:10)80–88%GoodLow hazard; stable solid, easy to weigh.
DBDMH / DCM 100%Excellent (>95:5)85–92%ExcellentLow hazard; stable solid, high atom economy.

*Note: Molecular bromine often leads to 6,8-dibromo-5-methoxy-2-tetralone due to its aggressive reactivity profile.

Scientific Insights:
  • Why Br₂ is suboptimal: While highly atom-economical, the aggressive nature of Br₂ leads to over-bromination. The exothermic profile makes temperature control difficult on a large scale, risking degradation of the tetralone core.

  • Why NBS is the lab standard: NBS provides a slow, controlled release of Br⁺ (or low steady-state concentrations of Br₂). This kinetic control allows the steric preference of the C-8 position to dictate the outcome, minimizing C-6 substitution.

  • Why DBDMH is the industrial champion: DBDMH contains two active electrophilic bromine atoms per molecule, making it twice as atom-economical as NBS. It is highly soluble in halogenated solvents (like DCM) and provides exceptional regiocontrol, making it the superior choice for process scale-up.

Detailed Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual cues and specific chemical interventions are built into the workflow to confirm reaction progress and prevent side reactions.

ExperimentalWorkflow S1 1. Dissolution 5-Methoxy-2-tetralone in dry Solvent S2 2. Halogenation Add NBS or DBDMH (0-5 °C, Dark) S1->S2 S3 3. Reaction Stir at RT (Monitor via TLC/HPLC) S2->S3 S4 4. Quenching 10% aq. Na2S2O3 (Neutralizes Br+) S3->S4 S5 5. Extraction EtOAc extraction & Brine wash S4->S5 S6 6. Purification Recrystallization (Hexane/EtOAc) S5->S6

Caption: Step-by-step experimental workflow for the regioselective bromination of 5-methoxy-2-tetralone.

Protocol A: Lab-Scale Synthesis using NBS (High Selectivity)

Ideal for discovery chemistry and analog generation.

  • Dissolution & Environmental Control: Dissolve 5-methoxy-2-tetralone (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

    • Causality: MeCN is a polar aprotic solvent that stabilizes the Wheland intermediate, accelerating the EAS pathway over radical pathways.

  • Temperature & Light Regulation: Cool the flask to 0–5 °C using an ice bath and wrap the flask in aluminum foil.

    • Causality: Excluding light and maintaining low temperatures strictly suppresses the homolytic cleavage of the N-Br bond, preventing unwanted benzylic radical bromination at the C-1 position.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature. The solution will initially turn yellow/orange. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete (typically 2–4 hours) when the starting material spot is consumed and the solution color fades to a pale yellow.

  • Chemical Quenching: Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

    • Causality: This is a critical chemical intervention. Na₂S₂O₃ reduces any unreacted electrophilic bromine to inert bromide ions. Skipping this step risks oxidative degradation of the electron-rich product during solvent evaporation.

  • Workup & Purification: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure 5-methoxy-8-bromo-2-tetralone[1].

Protocol B: Process-Scale Synthesis using DBDMH (High Atom Economy)

Ideal for multi-gram to kilogram scale-up.

  • Dissolution: Dissolve 5-methoxy-2-tetralone (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Cooling: Cool the reactor to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add DBDMH (0.52 equiv) in small portions.

    • Causality: Because DBDMH provides two equivalents of Br⁺ per molecule, only 0.52 equivalents are needed. This drastically reduces the mass of the reagent required and the subsequent hydantoin byproduct generated, optimizing reactor volume efficiency.

  • Reaction & Quench: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Quench with 10% aqueous Sodium Bisulfite (NaHSO₃).

  • Workup: The byproduct (5,5-dimethylhydantoin) is highly water-soluble and is easily removed during the aqueous washes, unlike succinimide which can sometimes partition into the organic layer. Extract, dry, and concentrate. Recrystallize from Hexane/EtOAc to obtain highly pure product.

References

  • 5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326 - PubChem National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Validation

Spectroscopic Resolution and Structural Comparison of Halogenated 2-Tetralone Intermediates

Introduction & Strategic Importance Halogenated 2-tetralones (3,4-dihydro-2(1H)-naphthalenones) are privileged bicyclic scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of complex act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Halogenated 2-tetralones (3,4-dihydro-2(1H)-naphthalenones) are privileged bicyclic scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The strategic placement of a halogen (fluorine, chlorine, or bromine) on the aromatic ring, combined with the reactive C2 carbonyl, provides orthogonal synthetic handles for late-stage functionalization.

For instance, 5-bromo-2-tetralone is a key precursor in the development of phenylaminotetralin-chemotype 5-HT7 and 5-HT1A receptor partial agonists[2], while 7-bromo-2-tetralone is utilized in the synthesis of macrocyclic inhibitors[3]. Furthermore, fluoro-substituted variants like 6-fluoro-2-tetralone are highly valued in drug design for their ability to enhance the lipophilicity and metabolic stability of target molecules[4].

However, the structural similarities between regioisomers (e.g., 5-bromo vs. 6-bromo vs. 7-bromo) and the varying electronic effects of different halogens necessitate robust analytical methodologies. This guide objectively compares the spectroscopic signatures of key halogenated 2-tetralones and provides a self-validating experimental protocol for their definitive characterization.

Mechanistic Pathway & Workflow

The synthesis of these intermediates typically involves the Friedel-Crafts acylation of a halogenated phenylacetic acid derivative with ethylene gas, followed by acid-catalyzed cyclization[5]. Once isolated, the halogenated 2-tetralone undergoes downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) and reductive amination to yield the final API[2].

Pathway A Halogenated Phenylacetic Acid B Acid Chloride Intermediate A->B SOCl2 C Halogenated 2-Tetralone B->C Ethylene, AlCl3 (Friedel-Crafts) D Cross-Coupling (Suzuki/Buchwald) C->D Organoboron / Amine Pd Catalyst E Target API (e.g., 5-HT Modulator) D->E Reductive Amination

Fig 1. Synthetic workflow from phenylacetic acid to API via 2-tetralone intermediate.

Comparative Spectroscopic Performance

To objectively distinguish between halogen types and regioisomers, a multi-modal approach utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) is required.

Differentiation of Halogen Type (MS & ¹⁹F NMR)

Mass spectrometry is the most efficient method for initial halogen identification. Brominated tetralones (e.g., 5-bromo- or 6-bromo-2-tetralone) exhibit a classic 1:1 isotopic doublet for the molecular ion (M⁺ and [M+2]⁺) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes[6]. In contrast, fluorine is monoisotopic; thus, 6-fluoro-2-tetralone yields a single sharp molecular ion peak[7]. For fluorinated derivatives, ¹⁹F NMR is the gold standard, providing a highly sensitive, unambiguous signal without the need for complex ¹H decoupling[7].

Differentiation of Regioisomers (¹H & ¹³C NMR)

The position of the halogen on the aromatic ring (C5, C6, or C7) dramatically alters the ¹H NMR splitting patterns:

  • 5-Substituted 2-Tetralones: The halogen at the C5 position leaves three adjacent aromatic protons, typically presenting as an AMX or ABC spin system with distinct ortho and meta couplings[2].

  • 6- and 7-Substituted 2-Tetralones: These isomers feature a 1,2,4-trisubstituted benzene ring. The ¹H NMR spectrum will show a doublet (ortho coupling, J ≈ 8 Hz), a doublet of doublets (ortho and meta coupling), and a fine doublet (meta coupling, J ≈ 2 Hz). The exact chemical shifts depend on whether the proton is highly deshielded by the adjacent halogen or the aliphatic ring currents[3].

Data Presentation: Spectroscopic Comparison Table
Compound¹H NMR Key Features (CDCl₃)¹³C / ¹⁹F NMR Key FeaturesMS (EI) Profile
5-Bromo-2-tetralone C1-H₂: ~3.5 ppm (s).Ar-H: 7.1–7.4 ppm (m, 3H).C=O: ~210 ppm.C-Br: ~122 ppm.M⁺ and [M+2]⁺ at ~224/226 m/z (1:1 ratio)[2]
6-Fluoro-2-tetralone C1-H₂: ~3.5 ppm (s).Ar-H: Exhibits J_HF splitting.¹⁹F: ~ -115 ppm.C-F: ~160 ppm (d, J_CF).Single M⁺ at ~164 m/z[7]
7-Bromo-2-tetralone C1-H₂: ~3.5 ppm (s).Ar-H: 7.2–7.5 ppm (m, 3H).C=O: ~210 ppm.C-Br: ~120 ppm.M⁺ and [M+2]⁺ at ~224/226 m/z (1:1 ratio)[3]

Experimental Protocol: Self-Validating Spectroscopic Workflow

To ensure scientific integrity, the following protocol establishes a self-validating system for characterizing synthesized halogenated 2-tetralones prior to downstream cross-coupling.

Workflow N1 Crude Halogenated 2-Tetralone N2 GC-MS Analysis (Isotope Profiling) N1->N2 N3 FT-IR Spectroscopy (Carbonyl Verification) N1->N3 N4 Multinuclear NMR (1H, 13C, 19F) N1->N4 N5 Structural Resolution & Regioisomer Confirmation N2->N5 N3->N5 N4->N5

Fig 2. Multi-modal spectroscopic workflow for validating halogenated 2-tetralones.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve 15–20 mg of the purified 2-tetralone intermediate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because 2-tetralones exhibit excellent solubility in non-polar halogenated solvents, preventing line-broadening associated with aggregation. TMS provides an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy, which is critical when distinguishing subtle shift differences between C5, C6, and C7 aromatic protons.

Step 2: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)

  • Action: Acquire ¹H NMR (400/500 MHz) with a standard 30° pulse and a 2-second relaxation delay. For fluorinated derivatives, acquire ¹⁹F NMR (376 MHz) using a wide spectral window. Acquire ¹³C NMR (100/125 MHz) with proton decoupling.

  • Causality: The 2-second relaxation delay in ¹H NMR ensures quantitative integration of the aliphatic C1 (singlet, ~3.5 ppm) and C3/C4 protons, which validates the integrity of the fused ring system[2]. ¹⁹F NMR is executed because the 100% natural abundance and high gyromagnetic ratio of ¹⁹F provide a highly sensitive, single-peak confirmation of fluorination without the complex splitting seen in ¹H spectra[7].

Step 3: GC-MS Isotopic Profiling

  • Action: Dilute 1 µL of the sample in MS-grade hexane and inject into a GC-MS equipped with an Electron Ionization (EI) source (70 eV).

  • Causality: Gas Chromatography is chosen over Liquid Chromatography because 2-tetralones are sufficiently volatile and thermally stable. EI-MS is utilized specifically to generate hard fragmentation. The causality here is isotopic validation: brominated compounds will definitively show an M⁺ and [M+2]⁺ peak in a 1:1 ratio, instantly differentiating them from monoisotopic fluorinated derivatives[6].

Step 4: FT-IR Carbonyl Verification (Self-Validation Check)

  • Action: Analyze the neat sample via Attenuated Total Reflectance (ATR) FT-IR. Identify the sharp C=O stretching frequency.

  • Causality & Validation: The C=O stretch must appear between 1715–1720 cm⁻¹[7]. Self-Validating System: If the FT-IR shows a broad O-H stretch (~3300 cm⁻¹) and the ¹³C NMR shows a loss of the ~210 ppm carbonyl peak, the system immediately flags that the 2-tetralone has undergone undesired enolization or degradation. If both the 1715 cm⁻¹ IR peak and 210 ppm NMR peak are present, the ketone form is definitively validated.

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Comparative

validating chiral resolution methods for 5-methoxyl-8-bromo-2-tetralone analogs

An In-Depth Technical Guide to Validating Chiral Resolution Methods for 5-Methoxyl-8-bromo-2-tetralone Analogs For researchers, scientists, and drug development professionals, the journey from a racemic mixture to an ena...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Validating Chiral Resolution Methods for 5-Methoxyl-8-bromo-2-tetralone Analogs

For researchers, scientists, and drug development professionals, the journey from a racemic mixture to an enantiomerically pure active pharmaceutical ingredient (API) is a critical, non-negotiable path. The stereochemistry of a molecule dictates its interaction with the chiral environment of the human body, directly influencing efficacy and safety. Within the promising class of tetralone derivatives, 5-methoxyl-8-bromo-2-tetralone and its analogs represent key building blocks for novel therapeutics. Ensuring their enantiopurity is therefore a foundational step in preclinical development.

This guide provides a comprehensive comparison of established chiral resolution methods, moving beyond mere protocols to explain the causality behind experimental choices. It is designed to equip you with the technical insights and validated frameworks necessary to select and implement the most effective resolution strategy for your specific tetralone analog.

The Imperative of Enantiomeric Purity

The distinct three-dimensional arrangement of enantiomers leads to differential binding with chiral biological targets like receptors and enzymes. One enantiomer may be the active therapeutic (the eutomer), while its mirror image (the distomer) could be inactive, less active, or even contribute to toxicity. Consequently, regulatory bodies worldwide mandate the characterization of each enantiomer in a drug product. This places a significant burden on developers to employ robust, validated, and scalable methods for chiral separation.

Core Methodologies for Chiral Resolution: A Comparative Analysis

We will explore the three preeminent techniques for resolving chiral tetralone analogs: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Diastereomeric Crystallization. Each method operates on a distinct principle, offering a unique profile of advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the analytical and preparative laboratory for enantioseparation. Its efficacy is rooted in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the enantiomers can be differentially retained.

Expertise & Experience: The "Why" Behind the Method

The mechanism of separation on a CSP is a complex interplay of intermolecular interactions, including hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance. For tetralone derivatives, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica backbone, are exceptionally effective. These CSPs form helical polymer chains that create chiral grooves. The enantiomers partition into these grooves, and subtle differences in the stability of the transient diastereomeric complexes they form with the CSP lead to different retention times and, thus, separation.

The choice of mobile phase is equally critical. In normal-phase mode, a non-polar solvent like n-hexane is used as the main eluent, with a polar modifier (an alcohol like isopropanol or ethanol) used to modulate retention and selectivity. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimization. Lowering the column temperature often enhances resolution, as the separation of many tetralone derivatives is enthalpically driven, meaning the energy difference between the two diastereomeric complexes becomes more significant at lower temperatures.

Trustworthiness: A Self-Validating Protocol

The following protocol is a robust starting point for developing a validated chiral HPLC method for a 5-methoxyl-8-bromo-2-tetralone analog.

Experimental Protocol: Chiral HPLC

  • Column and System Preparation:

    • Select a suitable polysaccharide-based CSP column (e.g., Daicel CHIRALPAK® IC).

    • Install the column and flush the system with the mobile phase.

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for instance, n-hexane/isopropanol (90:10, v/v).

    • Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • System Equilibration:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) at a controlled temperature (e.g., 25 °C) until a stable baseline is observed in the detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic tetralone analog in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

  • Injection and Data Acquisition:

    • Inject a defined volume (e.g., 10 µL) of the sample.

    • Acquire data at a UV wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Data Analysis and Validation:

    • Calculate the retention factors (k'), selectivity (α), and resolution (Rs). Baseline separation is typically achieved when Rs ≥ 1.5.

    • Validate the method for specificity, linearity, precision, and accuracy as per ICH guidelines.

Visualization: HPLC Workflow

Caption: Standard workflow for chiral HPLC method development and validation.

Supercritical Fluid Chromatography (SFC)

SFC has re-emerged as a premier technique for chiral separations, often surpassing HPLC in speed and efficiency. It utilizes a mobile phase composed primarily of supercritical CO₂, a state where it exhibits properties of both a liquid and a gas.

Expertise & Experience: The "Why" Behind the Method

The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster equilibration times compared to liquid mobile phases, leading to a 3- to 5-fold reduction in analysis time. This significantly increases sample throughput. Environmentally, SFC offers a "greener" alternative by drastically reducing the consumption of organic solvents.

Similar to HPLC, SFC employs CSPs for separation. The same polysaccharide-based columns are often the first choice. The polarity of the mobile phase is fine-tuned by adding a small percentage of a polar organic modifier, typically an alcohol like methanol. Method development in SFC is remarkably fast, as selectivity can be rapidly screened by varying the modifier, temperature, and backpressure.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: Chiral SFC

  • Column and System Setup:

    • Install a compatible polysaccharide CSP.

    • Set the system parameters: column temperature (e.g., 40 °C) and backpressure (e.g., 150 bar).

  • Mobile Phase and Modifier:

    • Use instrument-grade CO₂ as the main mobile phase.

    • Select a modifier (e.g., methanol) and set the initial gradient or isocratic composition (e.g., 15% methanol).

  • System Equilibration:

    • Equilibrate the column at the desired flow rate (e.g., 3 mL/min) until temperature and pressure are stable.

  • Sample Preparation:

    • Dissolve the racemic analog in the modifier solvent (methanol) to a concentration of ~1 mg/mL.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 5 µL).

    • Monitor via a UV detector and/or mass spectrometer.

  • Optimization and Validation:

    • Systematically screen different modifiers, gradients, temperatures, and backpressures to achieve optimal resolution.

    • Validate the final method.

Visualization: SFC Workflow

cluster_prep_sfc Preparation cluster_sfc SFC Screening cluster_analysis_sfc Optimization & Validation select_column_sfc Select CSP setup_sfc Set Initial Parameters (Pressure, Temp, Modifier) select_column_sfc->setup_sfc prep_sample_sfc Prepare Sample in Modifier inject_sfc Inject & Acquire prep_sample_sfc->inject_sfc equilibrate_sfc Equilibrate System setup_sfc->equilibrate_sfc equilibrate_sfc->inject_sfc analyze_sfc Assess Resolution inject_sfc->analyze_sfc optimize_sfc Screen Modifiers/ Gradients analyze_sfc->optimize_sfc optimize_sfc->setup_sfc Refine Parameters validate_sfc Validate Final Method optimize_sfc->validate_sfc

Caption: Rapid method development workflow for chiral SFC.

Diastereomeric Crystallization

This classical resolution technique is particularly valuable for large-scale production where chromatographic methods may be less cost-effective. The core principle is to convert the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility).

Expertise & Experience: The "Why" Behind the Method

The process involves reacting the racemic tetralone analog with a single, pure enantiomer of a "resolving agent." For a ketonic substrate, this often involves derivatization to an alcohol or amine, followed by reaction with a chiral acid (like tartaric acid) or base to form diastereomeric salts. The key to success is finding a resolving agent and solvent system where one of the resulting diastereomeric salts is significantly less soluble than the other. This allows the less soluble diastereomer to crystallize selectively from the solution. After separation by simple filtration, the chiral resolving agent is cleaved off, liberating the desired pure enantiomer. This method is often iterative and requires significant empirical screening of resolving agents and solvents, but can be highly effective and scalable once optimized.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: Diastereomeric Crystallization

  • Resolving Agent Selection:

    • Choose a commercially available, enantiopure resolving agent (e.g., (R,R)-tartaric acid or a chiral amine) that can form a salt or covalent derivative with the tetralone analog.

  • Diastereomer Formation:

    • In a suitable solvent, combine the racemic tetralone analog with a stoichiometric amount (typically 0.5 to 1.0 equivalents) of the resolving agent.

    • Heat the mixture to ensure complete dissolution and salt formation.

  • Selective Crystallization:

    • Slowly cool the solution to induce crystallization. Seeding with a small crystal of the desired diastereomer can be beneficial.

    • Allow the crystallization to proceed over several hours or overnight.

  • Isolation and Purification:

    • Isolate the crystallized diastereomer by vacuum filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized material can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Cleave the resolving agent from the purified diastereomer (e.g., by acid/base extraction) to yield the enantiopure tetralone analog.

  • Purity Analysis:

    • Confirm the enantiomeric excess (e.e.) of the final product using a validated analytical method, such as the chiral HPLC method described above.

Visualization: Diastereomeric Crystallization Logic

racemate Racemic Tetralone (R- & S-enantiomers) formation Diastereomer Formation in Solution racemate->formation resolver Enantiopure Resolving Agent (e.g., R'-acid) resolver->formation salts Mixture of Diastereomeric Salts (R,R') and (S,R') formation->salts crystallization Selective Crystallization salts->crystallization solid Less Soluble Diastereomer (e.g., R,R') - Solid Crystals crystallization->solid liquid More Soluble Diastereomer (e.g., S,R') - In Mother Liquor crystallization->liquid cleavage1 Cleavage of Resolving Agent solid->cleavage1 cleavage2 Cleavage of Resolving Agent liquid->cleavage2 enantiomer1 Pure R-Enantiomer cleavage1->enantiomer1 enantiomer2 Enriched S-Enantiomer cleavage2->enantiomer2

Caption: Logical process flow for chiral resolution by diastereomeric crystallization.

Data Summary: Method Performance Comparison

FeatureChiral HPLCChiral SFCDiastereomeric Crystallization
Principle Differential adsorption on a CSPDifferential partitioning in a supercritical fluid on a CSPDifferential solubility of diastereomers
Primary Use Analytical & PreparativeAnalytical & PreparativePreparative & Industrial Scale
Speed ModerateVery FastSlow (hours to days)
Solvent Use HighVery LowModerate to High
Method Development Systematic, can be time-consumingRapid screening capabilitiesEmpirical, often laborious
Scalability Good, but can be costlyGood, becoming more commonExcellent
Automation Fully automatableFully automatableManual / Semi-automated
Cost High instrument cost, moderate solvent costHigh instrument cost, low solvent costLow equipment cost, variable reagent cost

Conclusion and Recommendations

The choice of a chiral resolution method for 5-methoxyl-8-bromo-2-tetralone analogs is a strategic decision guided by scale, speed, and available resources.

  • For rapid analytical method development and purity checks , Chiral SFC is the superior choice due to its high throughput and low solvent consumption.

  • Chiral HPLC remains a robust and reliable option, especially in laboratories where SFC instrumentation is not yet standard. Its performance is well-documented for tetralone analogs.

  • For large-scale synthesis (multi-gram to kilogram) , Diastereomeric Crystallization is often the most economically viable path, despite the intensive initial development required to find the right conditions.

A pragmatic approach involves using SFC or HPLC for initial analytical-scale separations and for determining the enantiomeric excess of materials produced by diastereomeric crystallization. By understanding the fundamental principles and practical workflows of each technique, researchers can confidently validate a resolution method that is not only scientifically sound but also perfectly aligned with their project goals.

References

  • [Chiral separation of six tetralone derivative enantiomers using immobilized cellulose chiral stationary phase]. PubMed, (2014). [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). A Comparative Study of the Enantiomeric Resolution of Several Tetralone Derivatives on Macrocyclic Antibiotic Chiral Stationary Phases Using HPLC Under Normal Phase Mode. Archiv der Pharmazie, 334(7), 258-260. [Link]

  • Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. ResearchGate, (2017). [Link]

  • Schrlau, M. G., et al. (2022).

Safety & Regulatory Compliance

Safety

Executive Summary: Lifecycle Management of Brominated Intermediates

Here is a comprehensive, professional guide for the safe handling and disposal of 5-Methoxyl-8-bromo-2-tetralone, designed for researchers and drug development professionals operating within legitimate, EHS-compliant lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the safe handling and disposal of 5-Methoxyl-8-bromo-2-tetralone, designed for researchers and drug development professionals operating within legitimate, EHS-compliant laboratory environments.

In pharmaceutical development, halogenated intermediates like 5-Methoxyl-8-bromo-2-tetralone require strict lifecycle management. Because this compound contains a covalently bound bromine atom, its disposal cannot be treated alongside standard non-halogenated organic solvents. Improper disposal not only violates Environmental Health and Safety (EHS) regulations but also poses severe risks of generating corrosive gases or toxic byproducts during municipal or standard chemical incineration. This guide establishes a self-validating protocol for the containment, segregation, and disposal of this specific intermediate.

Part 1: Physicochemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the molecular properties that dictate the compound's behavior in waste streams. 5-Methoxyl-8-bromo-2-tetralone is a brominated bicyclic organic compound [1].

PropertyValueOperational Implication
CAS Number 361432-52-2 [1]Primary identifier for EHS waste logging.
Molecular Formula C11H11BrO2 [1]Contains ~31% Bromine by mass; dictates mandatory routing to Halogenated Waste .
Molecular Weight 255.11 g/mol [1]Used to calculate molar equivalents in reaction quenching prior to disposal.
Physical State Solid/Crystalline (Typical for tetralones)Requires solubilization for liquid waste streams or specific solid-waste bagging.
XLogP3 2.3 [1]Lipophilic; will partition into organic phases during aqueous workups.

Note: Specific GHS hazard statements for this exact compound are often limited in commercial MSDS databases [2]. Therefore, standard precautionary principles for reactive, halogenated organic intermediates (potential skin/eye irritant, aquatic toxicity) must be strictly applied.

Part 2: The Mechanistic Rationale for Halogenated Segregation (Causality)

Why must 5-Methoxyl-8-bromo-2-tetralone be strictly segregated from general organic waste?

The causality behind this rule lies in the thermodynamics of chemical incineration. When non-halogenated organics (like ethanol or hexane) are incinerated, they combust into CO₂ and H₂O. However, when a brominated compound like 5-Methoxyl-8-bromo-2-tetralone is subjected to thermal destruction, the carbon-bromine bond cleaves, generating Hydrogen Bromide (HBr) gas and elemental bromine.

If routed to a standard incinerator, HBr will rapidly corrode the facility's exhaust systems and pose a severe environmental exposure risk. Therefore, waste containing this compound must be routed specifically to Halogenated Waste facilities . These specialized facilities utilize high-temperature incineration coupled with alkaline wet scrubbers (e.g., calcium hydroxide spray) to neutralize the HBr gas into harmless calcium bromide salts before exhaust release. Mixing this compound with non-halogenated waste unnecessarily contaminates the entire volume, exponentially increasing the cost and logistical burden of specialized EHS processing.

Part 3: Operational Disposal Protocol (Self-Validating System)

This step-by-step methodology ensures that the disposal of 5-Methoxyl-8-bromo-2-tetralone is safe, compliant, and chemically sound.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Matrix: Determine if the 5-Methoxyl-8-bromo-2-tetralone is pure solid waste, dissolved in an organic solvent (e.g., DCM, EtOAc), or part of an aqueous emulsion.

  • Select the Receptacle:

    • For Liquids: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy explicitly labeled "Halogenated Organic Waste."

    • For Solids (e.g., contaminated silica gel, filter paper): Use a puncture-resistant, EHS-approved solid waste bucket lined with a heavy-duty poly bag.

  • Compatibility Check (Validation Step): Ensure the waste container contains NO strong oxidizers (e.g., nitric acid, peroxides). Brominated organics can undergo exothermic reactions if inadvertently mixed with concentrated oxidizing agents.

Phase 2: Quenching and Transfer
  • Quench Reactive Byproducts: If the compound is part of an active reaction mixture (e.g., post-bromination or alkylation), ensure the reaction is fully quenched (e.g., using sodium thiosulfate for residual electrophilic bromine) and pH neutralized (pH 6-8) before transfer.

  • Phase Separation: If performing an aqueous workup, separate the phases. The organic layer containing the lipophilic 5-Methoxyl-8-bromo-2-tetralone (XLogP3 2.3) [1] goes to Halogenated Waste. The aqueous layer, once verified to be free of organic droplets, goes to Aqueous Waste.

  • Transfer: Use a closed-funnel system inside a certified fume hood to transfer liquid waste to prevent inhalation of aerosolized solvent.

Phase 3: Labeling and EHS Handoff
  • Log the Components: Update the waste container's log immediately. Write "5-Methoxyl-8-bromo-2-tetralone (Brominated Organic)" and list the primary solvent.

  • Cap and Seal: Ensure the container is fitted with a vented cap if there is any risk of off-gassing, though standard practice for stable organics dictates a tightly sealed, non-venting cap to prevent vapor escape.

  • EHS Pickup: Once the container reaches 80% capacity, initiate a transfer request to your institutional Environmental Health and Safety (EHS) department for licensed commercial incineration.

Part 4: Waste Routing Visualization

G Start 5-Methoxyl-8-bromo-2-tetralone Waste Matrix Decision1 Physical State? Start->Decision1 Solid Solid Waste (Silica, PPE, Filters) Decision1->Solid Solid Phase Liquid Liquid Mixture (Reaction Mother Liquor) Decision1->Liquid Liquid Phase Halogenated Halogenated Organic Waste Stream Solid->Halogenated Bromine Contaminated Decision2 Phase Separation? Liquid->Decision2 Aqueous Aqueous Phase (pH Neutralized) Decision2->Aqueous Water Soluble Byproducts Organic Organic Phase (Contains Target Compound) Decision2->Organic Lipophilic Components Organic->Halogenated >1% Halogen Content Incineration High-Temp Incineration (Alkaline Scrubber Equipped) Halogenated->Incineration EHS Transfer

Caption: Decision-tree workflow for the segregation and EHS-compliant disposal of brominated tetralone waste.

References

  • National Center for Biotechnology Information (PubChem). "5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326" PubChem Database. Accessed March 24, 2026.[Link]

Handling

A Senior Application Scientist's Guide to Handling 5-Methoxyl-8-bromo-2-tetralone: From Risk Assessment to Disposal

As researchers and drug development professionals, our work with novel chemical entities like 5-Methoxyl-8-bromo-2-tetralone (CAS No. 361432-52-2) demands a safety-first mindset.[1][2] This guide moves beyond a simple ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Methoxyl-8-bromo-2-tetralone (CAS No. 361432-52-2) demands a safety-first mindset.[1][2] This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in established safety principles. Our objective is to empower you with the knowledge to handle this compound confidently and safely, ensuring the integrity of your research and the protection of your team.

Hazard Assessment: An Evidence-Based Approach

While comprehensive toxicological data for 5-Methoxyl-8-bromo-2-tetralone is not extensively documented in public databases[2][3], its structure—a brominated tetralone derivative—necessitates a cautious approach. We must infer potential hazards from analogous compounds. For instance, related quinoline and tetralone derivatives are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, it is prudent to treat 5-Methoxyl-8-bromo-2-tetralone as a potential irritant at minimum and to implement controls to prevent direct contact and inhalation.

Key Inferred Hazards:

  • Skin Irritation: Potential for redness and irritation upon contact.

  • Eye Irritation: Risk of serious eye irritation from dust or splashes.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

A thorough risk assessment is the foundational step before any handling procedure. The absence of data is not an indication of safety.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense; engineered solutions are the first. All handling of 5-Methoxyl-8-bromo-2-tetralone, especially the solid form, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6] The work area must be equipped with a readily accessible eyewash station and a safety shower.[4][7]

Personal Protective Equipment (PPE): A Comprehensive Strategy

The selection of PPE must be deliberate and based on the potential routes of exposure. The following table outlines the minimum required PPE for handling 5-Methoxyl-8-bromo-2-tetralone.

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Chemical Splash GogglesMandatory. Protects against accidental splashes and airborne dust particles. Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[4][8]
Face ShieldRecommended. To be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.[5][6]
Hand Protection Chemical-Resistant GlovesMandatory. Nitrile or neoprene gloves are recommended for their resistance to a broad range of organic chemicals.[5][6] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contamination.[5][9]
Body Protection Laboratory CoatMandatory. A fully buttoned lab coat protects skin and personal clothing from contamination.[6][7] For tasks with significant splash potential, a chemical-resistant apron over the lab coat is advised.
Foot Protection Closed-toe ShoesMandatory. Shoes made of a durable material like leather should be worn to protect against spills.[6][7]
Respiratory Protection NIOSH-approved RespiratorSituational. Not typically required when handling small quantities inside a certified chemical fume hood. However, if weighing or handling the powder outside of a fume hood, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or P100) is essential to prevent inhalation.[4][5][6]
Operational Protocol: A Step-by-Step Workflow

A systematic workflow is critical to minimizing risk during the handling of 5-Methoxyl-8-bromo-2-tetralone. The following procedure outlines the essential steps from preparation to cleanup.

Preparation:

  • Designate the Work Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh paper, glassware, etc.) and reagents are placed inside the fume hood before you begin.

  • Prepare Waste Containers: Have a clearly labeled, sealed container ready for halogenated organic waste.[5][10]

Handling:

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat or paper inside the fume hood to minimize the generation of airborne dust.[8]

  • Transfer & Dissolution: Use a spatula for transfers. When dissolving, add the solvent to the solid slowly to prevent splashing.

Decontamination & Cleanup:

  • Wipe Down: Clean all surfaces and equipment with an appropriate solvent.

  • Dispose of Waste: Place all contaminated disposables (gloves, weigh paper, etc.) into the designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[7]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling Assess_Risks Assess Risks & Review SDS Prep_Workspace Prepare Fume Hood Workspace Assess_Risks->Prep_Workspace Don_PPE Don Required PPE Prep_Workspace->Don_PPE Weigh_Solid Weigh Compound Don_PPE->Weigh_Solid Enter Handling Phase Transfer_Dissolve Transfer & Dissolve Weigh_Solid->Transfer_Dissolve Perform_Reaction Perform Experiment Transfer_Dissolve->Perform_Reaction Decontaminate Decontaminate Surfaces Perform_Reaction->Decontaminate Complete Experiment Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of 5-Methoxyl-8-bromo-2-tetralone.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4][7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][7] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

  • Small Spill: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4][5][7] Scoop the material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health & Safety (EHS) department.[5]

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental compliance.

Storage:

  • Store 5-Methoxyl-8-bromo-2-tetralone in its original, tightly sealed container.[4][7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][5]

  • Ensure the container is clearly labeled with the chemical name and hazard information.[5]

Disposal: As a brominated organic compound, all waste containing 5-Methoxyl-8-bromo-2-tetralone is classified as halogenated organic hazardous waste .[5][11]

  • Waste Segregation: Never mix halogenated waste with non-halogenated organic waste.

  • Collection: Collect all contaminated solids and solutions in a designated, sealed, and properly labeled waste container.

  • Disposal: The waste must be disposed of through your institution's EHS department, typically via high-temperature incineration at a licensed facility.[11] Do not pour any amount down the drain.

By integrating these protocols into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the generation of high-quality, reliable scientific data.

References

  • 5-Methoxyl-8-bromo-2-tetralone — Chemical Substance Information. NextSDS. [Link]

  • Material Safety Data Sheet - 7-Methoxy-2-tetralone, 95%. Cole-Parmer. [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • 5-Methoxyl-8-bromo-2-tetralone | C11H11BrO2 | CID 57349326. PubChem, National Center for Biotechnology Information. [Link]

  • Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • MSDS of 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE. Capot Chemical. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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